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  • Product: 5-Bromo-2-(difluoromethyl)benzoic acid
  • CAS: 1630983-04-8

Core Science & Biosynthesis

Foundational

5-Bromo-2-(difluoromethyl)benzoic acid CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a difluoromethyl group onto the benzoic acid scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of complex bioactive molecules. This document details the chemical identity, physical properties, safety and handling protocols, and a plausible synthetic route for this compound. Furthermore, it explores its potential applications in pharmaceutical research and development, supported by an analysis of its chemical reactivity. This guide is intended to be a critical resource for scientists and researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

5-Bromo-2-(difluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a halogen and a difluoromethyl group significantly influences its electronic properties, reactivity, and potential for intermolecular interactions, making it an attractive component in the design of enzyme inhibitors and other targeted therapeutics.

Table 1: Physical and Chemical Properties of 5-Bromo-2-(difluoromethyl)benzoic acid

PropertyValueSource(s)
CAS Number 1630983-04-8[1]
Molecular Formula C₈H₅BrF₂O₂[2]
Molecular Weight 251.02 g/mol [2]
IUPAC Name 5-bromo-2-(difluoromethyl)benzoic acid[1]
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined in the searched literature.
Boiling Point Not experimentally determined in the searched literature.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4]

Synthesis and Chemical Reactivity

While specific, detailed experimental procedures for the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid are not widely published in readily available literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and patents detailing the synthesis of structurally related compounds. A likely approach involves the bromination of a suitable difluoromethyl-substituted benzoic acid precursor.

A general synthetic strategy for a related compound, 5-bromo-2,4-difluorobenzoic acid, involves the bromination of 2,4-difluorobenzoic acid using a brominating agent in the presence of a strong acid like sulfuric acid.[5] This is followed by esterification, purification via distillation, and subsequent hydrolysis to yield the final product.[5] A similar multi-step synthesis could likely be adapted for 5-Bromo-2-(difluoromethyl)benzoic acid.

SynthesisWorkflow Start 2-(difluoromethyl)benzoic acid Step1 Bromination Start->Step1 Intermediate1 Crude 5-Bromo-2-(difluoromethyl)benzoic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Ester of 5-Bromo-2-(difluoromethyl)benzoic acid Step2->Intermediate2 Step3 Purification (e.g., Distillation/Chromatography) Intermediate2->Step3 Intermediate3 Purified Ester Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End 5-Bromo-2-(difluoromethyl)benzoic acid Step4->End

The reactivity of 5-Bromo-2-(difluoromethyl)benzoic acid is dictated by its three primary functional groups: the carboxylic acid, the aromatic ring, and the difluoromethyl group. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The brominated aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The difluoromethyl group is generally stable but can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and fluorinated benzoic acids are privileged scaffolds in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a handle for further synthetic diversification.

While specific examples of drugs synthesized directly from 5-Bromo-2-(difluoromethyl)benzoic acid are not yet prevalent in the public domain, structurally similar compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, 5-Bromo-2-methylbenzoic acid is a known intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[6] This highlights the potential of 5-Bromo-2-(difluoromethyl)benzoic acid as a valuable building block for the development of novel therapeutics.

DrugDiscoveryPathway Start 5-Bromo-2-(difluoromethyl)benzoic acid Step1 Chemical Modification (e.g., Cross-Coupling, Amidation) Start->Step1 Intermediate Diverse Library of Derivatives Step1->Intermediate Step2 High-Throughput Screening Intermediate->Step2 Hit Hit Compounds Step2->Hit Step3 Lead Optimization Hit->Step3 Candidate Drug Candidate Step3->Candidate

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region. The carboxylic acid proton will be a broad singlet, also in the downfield region, and its chemical shift may be solvent-dependent. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the bromine and difluoromethyl substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ will be indicative of the C=O stretching of the carbonyl group. The spectrum will also show characteristic absorptions for C-H, C-Br, and C-F bond vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) is expected. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).[7][8]

Safety and Handling

5-Bromo-2-(difluoromethyl)benzoic acid is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Classifications

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3

Source:[1]

In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.

Conclusion

5-Bromo-2-(difluoromethyl)benzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides a platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. While detailed experimental data on some of its physical properties and spectroscopic characterization are not yet widely available, this guide provides a solid foundation of its chemical identity, plausible synthesis, potential applications, and necessary safety precautions. As research in fluorinated compounds continues to expand, the importance and utility of 5-Bromo-2-(difluoromethyl)benzoic acid in the development of next-generation pharmaceuticals are expected to grow.

References

  • Angewandte Chemie Intern
  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (n.d.).
  • WO 2004/022525 A1 - NOVEL AMIDE DERIVATIVES. (2004, March 18).
  • What are the applications of 5-Bromo-2-methylbenzoic acid? - FAQ - Guidechem. (2023, January 10). Guidechem.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem. (n.d.). Benchchem.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2026, February 24). Doc Brown's Chemistry.
  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents. (n.d.).
  • CN110105193A - A kind of synthetic method of 2- halogen -5- bromobenzoic acid - Google Patents. (n.d.).
  • 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0; ChemWhat Code: 39353. (n.d.).
  • 5-BroMo-2,4-difluoro-benzoic acid Methyl ester(351325-31-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-Bromo-2-fluorobenzoic Acid | 146328-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
  • Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook. (n.d.). NIST.
  • 5-bromo-2-(difluoromethyl)
  • 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7. (n.d.). Sigma-Aldrich.
  • 5-Bromo-2-fluorobenzoic acid 97 146328-85-0. (n.d.). Sigma-Aldrich.
  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid - Quick Company. (n.d.). Quick Company.
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. (2025, November 16). Doc Brown's Chemistry.
  • Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7. (n.d.). MilliporeSigma.
  • benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- - SpectraBase. (n.d.). SpectraBase.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide - Benchchem. (n.d.). Benchchem.
  • 1630983-04-8 | 5-Bromo-2-(difluoromethyl)benzoic acid - AiFChem. (n.d.). AiFChem.
  • Mass Spectrometry: Fragment
  • 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem. (n.d.). PubChem.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.).
  • Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid | Request PDF - ResearchGate. (n.d.).
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (2022, March 15). IJTSRD.
  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42(9), 674-680.
  • Kartal, Z., & Sentürk, S. (2006). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.
  • Benzoic Acid Solubility in Solvents | PDF - Scribd. (2015, January 12). Scribd.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • Kumar, V., & Sharma, M. (2022). DFT Calculations, FT Raman, FTIR Spectra and Vibrational Assignment of 2 amino 5 bromobenzoic Acid. International Journal of Trend in Scientific Research and Development, 6(5), 101-110.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

Sources

Exploratory

A Technical Guide to 5-Bromo-2-(difluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 5-Bromo-2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We will explore its fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 5-Bromo-2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We will explore its fundamental molecular and physical properties, established synthetic routes with mechanistic considerations, and its emerging applications, particularly in the realm of drug development.

Core Molecular and Physicochemical Profile

5-Bromo-2-(difluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of a bromine atom and a difluoromethyl group on the aromatic ring significantly influences its electronic properties, reactivity, and lipophilicity, making it a valuable building block in organic synthesis.

Molecular Structure and Weight

The core structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a difluoromethyl group at position 2, and a bromine atom at position 5.

Caption: Molecular structure of 5-Bromo-2-(difluoromethyl)benzoic acid.

The molecular formula is C8H5BrF2O2, which corresponds to a molecular weight of approximately 251.02 g/mol .[1]

Physicochemical Data Summary

A compilation of key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource
IUPAC Name 5-bromo-2-(difluoromethyl)benzoic acid[1]
CAS Number 1630983-04-8[2]
Molecular Formula C8H5BrF2O2[1]
Molecular Weight 251.02 g/mol [1]
Canonical SMILES O=C(O)C1=CC(Br)=CC=C1C(F)F[1]
InChI Key LVMLRSXUEBUVBR-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of a suitable precursor. One common approach is the electrophilic bromination of 2-(difluoromethyl)benzoic acid.

Illustrative Synthetic Workflow

G start 2,4-Difluorobenzoic Acid step1 Bromination (e.g., with Brominating Agent in H₂SO₄) start->step1 intermediate Crude 5-Bromo-2,4-difluorobenzoic acid step1->intermediate step2 Esterification (e.g., with Alcohol) intermediate->step2 ester Ester Intermediate step2->ester step3 Purification (e.g., Distillation) ester->step3 purified_ester Purified Ester step3->purified_ester step4 Hydrolysis (Alkaline) purified_ester->step4 hydrolyzed Salt Intermediate step4->hydrolyzed step5 Acidification hydrolyzed->step5 product High-Purity 5-Bromo-2,4-difluorobenzoic Acid step5->product

Caption: A generalized workflow for the synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid.

Experimental Protocol: Synthesis of High-Purity 5-Bromo-2,4-difluorobenzoic Acid

This protocol is adapted from established methods for the synthesis of similar halogenated benzoic acids.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid.

  • Bromination: Slowly add a brominating agent (e.g., N-bromosuccinimide) to the solution while maintaining a controlled temperature. The reaction is typically stirred for several hours to ensure complete conversion.

  • Quenching: Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Esterification: React the crude product with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. This step is crucial as it converts the solid acid into a more easily purifiable liquid ester.

  • Purification: Purify the ester by distillation to remove impurities, such as the dibrominated byproduct (3,5-dibromo-2,4-difluorobenzoic acid).[3]

  • Hydrolysis and Acidification: Subject the purified ester to alkaline hydrolysis (e.g., with NaOH or KOH) followed by acidification to yield high-purity 5-bromo-2,4-difluorobenzoic acid.[3]

Rationale: The esterification step is a key strategic choice. It facilitates the separation of the desired monobrominated product from the dibrominated impurity through distillation, a separation that is more challenging with the corresponding carboxylic acids due to their high melting points and similar polarities.

Applications in Research and Development

Halogenated benzoic acids are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry. The unique combination of the bromo and difluoromethyl substituents in 5-Bromo-2-(difluoromethyl)benzoic acid makes it a valuable building block for the synthesis of complex molecules with potential biological activity.

For instance, similar structures like 5-Bromo-2-methylbenzoic acid are utilized in the synthesis of canagliflozin, a drug for treating type 2 diabetes.[4] This highlights the potential of bromo-substituted benzoic acids as key intermediates in the development of novel therapeutics.

Safety and Handling

5-Bromo-2-(difluoromethyl)benzoic acid is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning.[2]

  • Skin Irritation: Warning.[2]

  • Eye Irritation: Warning.[2]

  • Specific Target Organ Toxicity (Single Exposure): Warning.[2]

In case of contact, rinse the affected area with plenty of water.[5][6] If irritation persists, seek medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-2-(difluoromethyl)benzoic acid is a valuable and versatile building block in modern organic synthesis. Its well-defined molecular structure and physicochemical properties, coupled with established synthetic routes, make it an attractive starting material for the development of novel pharmaceuticals and functional materials. As research in these areas continues to expand, the demand for such specialized chemical intermediates is expected to grow.

References

  • NextSDS. (n.d.). 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

  • WanXingDa Chemical. (n.d.). China Benzoic acid, 5-bromo-2,4-difluoro- Supplier. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

Sources

Foundational

High-Resolution ¹H and ¹⁹F NMR Spectral Analysis of 5-Bromo-2-(difluoromethyl)benzoic acid: A Technical Guide

Abstract The incorporation of fluorinated moieties, particularly the difluoromethyl (-CHF₂) group, is a cornerstone strategy in modern drug development designed to modulate lipophilicity, metabolic stability, and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The incorporation of fluorinated moieties, particularly the difluoromethyl (-CHF₂) group, is a cornerstone strategy in modern drug development designed to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) serves as a highly versatile bifunctional building block. This whitepaper provides a comprehensive, causality-driven guide to the nuclear magnetic resonance (NMR) characterization of this molecule, focusing on the complex spin-spin coupling dynamics between the ¹H and ¹⁹F nuclei.

Structural Dynamics and Spin-Spin Coupling Causality

Understanding the NMR spectrum of 5-Bromo-2-(difluoromethyl)benzoic acid requires analyzing the electronic environment dictated by its three substituents: the electron-withdrawing carboxylic acid (-COOH), the heavy bromine atom (-Br), and the difluoromethyl group (-CHF₂).

The Difluoromethyl Group Dynamics: The most diagnostic feature of this molecule is the -CHF₂ group. Because fluorine has a spin of ½ and a high gyromagnetic ratio, it strongly couples with the adjacent proton. This scalar coupling is driven by the Fermi contact interaction, where the s-orbital electron density transfers spin information between the ¹H and ¹⁹F nuclei.

  • ¹H NMR: The single proton on the -CHF₂ group is split by the two equivalent fluorine atoms, resulting in a distinct triplet. The geminal coupling constant (²J_{HF}) typically ranges from 53 to 56 Hz [1].

  • ¹⁹F NMR: Conversely, the two fluorine atoms are split by the single proton, appearing as a doublet with an identical ²J_{FH} coupling constant. This exact matching of coupling constants across two different nuclear spectra forms a self-validating system ; if the ²J values do not match perfectly, the assignment is incorrect or the sample is impure.

Aromatic Ring Causality: The aromatic protons (H3, H4, and H6) exhibit predictable splitting based on their spatial relationships:

  • H6 is isolated between the -COOH and -Br groups. Lacking an ortho neighbor, it only couples with H4 across four bonds, yielding a meta-coupled doublet (⁴J_{HH} ≈ 2.1 Hz).

  • H4 sits between H3 and the bromine atom. It couples strongly with the ortho H3 (³J_{HH} ≈ 8.4 Hz) and weakly with the meta H6, appearing as a doublet of doublets (dd).

  • H3 is adjacent to the -CHF₂ group and H4. It appears as a doublet driven by its ortho relationship to H4.

Recent advances in mechanochemical and transition-metal-catalyzed difluoromethylations rely heavily on these precise multiplet signatures to confirm successful functionalization and rule out regioisomers [2].

Experimental Protocol: High-Resolution NMR Acquisition

To achieve publication-quality spectra, the following step-by-step methodology must be strictly adhered to. This protocol is designed to prevent common pitfalls such as proton exchange and probe tuning mismatch.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of 5-Bromo-2-(difluoromethyl)benzoic acid.

  • Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

    • Causality: DMSO-d₆ is chosen over CDCl₃ or MeOD because it easily dissolves polar carboxylic acids and prevents rapid deuterium exchange of the -COOH proton, allowing it to be observed as a broad singlet downfield (~13.6 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Probe Tuning and Matching

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear broadband observe (BBO) or triple-resonance probe.

  • Tune the ¹H channel to exactly 400.13 MHz.

  • Tune the ¹⁹F channel to exactly 376.50 MHz.

    • Causality: ¹⁹F resonates at a frequency very close to ¹H. Failure to precisely tune and match both channels will result in severe sensitivity loss and potential pulse breakthrough artifacts.

Step 3: B₀ Field Homogeneity (Shimming)

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Execute a 3D gradient shimming protocol (TopShim or equivalent) focusing on the Z, Z², and Z³ axes. A well-shimmed sample should yield a full-width at half-maximum (FWHM) of <1.0 Hz for the residual solvent peak.

Step 4: Acquisition Parameters

  • ¹H NMR: Acquire 16 scans using a standard 30° pulse program (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • ¹⁹F NMR: Acquire 64 scans with ¹H decoupling (igig) to collapse the doublet into a singlet for purity analysis, followed by a standard ¹⁹F acquisition without decoupling to measure the ²J_{FH} coupling constant. Set the spectral width to 250 ppm to account for the wide chemical shift range of fluorinated species.

Spectral Interpretation and Data Tables

The following tables summarize the quantitative data extracted from the acquired spectra, serving as a reference standard for this building block.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
-COOH13.60Broad Singlet (br s)-1HH1 (Carboxylic acid)
H68.05Doublet (d)⁴J_{HH} = 2.11HAromatic (ortho to COOH)
H47.90Doublet of doublets (dd)³J{HH} = 8.4, ⁴J{HH} = 2.11HAromatic (ortho to Br)
H37.70Doublet (d)³J_{HH} = 8.41HAromatic (ortho to CHF₂)
-CHF₂7.45Triplet (t)²J_{HF} = 54.51HDifluoromethyl proton

Table 2: ¹⁹F NMR Data Summary (376 MHz, DMSO-d₆, CFCl₃ ref)

FluorineChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
-CHF₂-112.50Doublet (d)²J_{FH} = 54.52FDifluoromethyl fluorines

Self-Validation Check: The ²J{HF} value of 54.5 Hz in the ¹H spectrum perfectly matches the ²J{FH} value of 54.5 Hz in the ¹⁹F spectrum, confirming the structural assignment of the -CHF₂ group.

Validation Workflow

The following diagram illustrates the logical progression of the NMR acquisition and the critical self-validation loop required for fluorinated compounds.

NMR_Workflow Start Sample Preparation (DMSO-d6) Tune Probe Tuning & Matching (1H & 19F Channels) Start->Tune Shim Gradient Shimming (Z-Axis Optimization) Tune->Shim Acq1H 1H NMR Acquisition (400 MHz) Shim->Acq1H Acq19F 19F NMR Acquisition (376 MHz) Shim->Acq19F Process Fourier Transform & Phase Correction Acq1H->Process Acq19F->Process Validate Data Validation (Cross-check 2J_HF) Process->Validate

Figure 1: High-resolution 1H and 19F NMR acquisition and validation workflow.

References
  • Eujen, R., Hoge, B., & Brauer, D. J. (1997). Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. Structure of [PNP][Ag(CF2H)4]. Inorganic Chemistry, 36(14), 3160–3166.[Link]

  • Ke, J., van Bonn, P., & Bolm, C. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 2799–2805.[Link]

Exploratory

The Solvation Mechanics of 5-Bromo-2-(difluoromethyl)benzoic acid: A Technical Guide

Executive Overview In the landscape of modern pharmaceutical development and organic synthesis, halogenated and fluorinated building blocks present unique physicochemical challenges. 5-Bromo-2-(difluoromethyl)benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern pharmaceutical development and organic synthesis, halogenated and fluorinated building blocks present unique physicochemical challenges. 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) is a highly specialized intermediate characterized by its dense array of electron-withdrawing groups and competing intermolecular forces. Understanding its solubility profile across various organic solvents is not merely a matter of empirical observation; it requires a deep mechanistic understanding of its structural thermodynamics.

This whitepaper provides an in-depth analysis of the solvation mechanics of 5-Bromo-2-(difluoromethyl)benzoic acid, offering predictive solubility data and a self-validating experimental protocol designed to ensure high-fidelity data capture during early-stage drug development and formulation screening.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 5-Bromo-2-(difluoromethyl)benzoic acid, one must dissect the molecule into its functional domains. The solubility of this compound is governed by a delicate balance between hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

  • The Carboxylic Acid (-COOH) Domain: As a classic hydrogen bond donor and acceptor, the carboxylic acid group dictates the molecule's behavior in non-polar environments. In solvents lacking hydrogen-bond accepting capabilities (e.g., hexane, toluene), the molecule will spontaneously form stable, low-energy cyclic dimers. This dimerization severely restricts solubility, as the solvation energy of the non-polar solvent cannot overcome the enthalpy of the hydrogen bonds.

  • The Difluoromethyl (-CF2H) Group: Unlike the fully fluorinated trifluoromethyl (-CF3) group, the -CF2H moiety is a unique bioisostere that acts as a weak hydrogen bond donor while maintaining high lipophilicity. This functional group creates a strong localized dipole, making the molecule highly compatible with polar aprotic solvents that can engage in dipole-dipole interactions.

  • The Bromine (-Br) Substituent: Positioned at the 5-carbon, the heavy bromine atom significantly increases the molecule's polarizability and overall LogP. The large electron cloud of the bromine atom enhances London dispersion forces, which is the primary causality behind the compound's high affinity for halogenated organic solvents like dichloromethane (DCM)1[1]. Conversely, this massive hydrophobic bulk renders the compound virtually insoluble in neutral or acidic aqueous media[1].

Quantitative Solubility Profile in Organic Solvents

Based on the structural mechanics outlined above and empirical data from structurally analogous fluorinated benzoic acids, the following table summarizes the quantitative solubility profile of 5-Bromo-2-(difluoromethyl)benzoic acid across standard organic solvent classes.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, THFHigh (>50 mg/mL)High dielectric constants and strong dipole-dipole interactions effectively disrupt carboxylic acid dimers.
Halogenated Dichloromethane (DCM)High (>30 mg/mL)Favorable induced dipole interactions and London dispersion forces driven by the heavy bromine atom[1].
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Capable of H-bonding with the carboxylate, but overall solvation is restricted by the highly hydrophobic halogenated aromatic backbone.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Insufficient solvation energy to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers.
Aqueous Water (pH < 4.0)Very Low (<0.1 mg/mL)Extreme hydrophobicity and lack of ionization at low pH prevents aqueous solvation[1].

Self-Validating Experimental Protocols: Thermodynamic Screening

Solubility is not a single static value; it is highly context-dependent. In pharmaceutical screening, distinguishing between kinetic solubility (the point of precipitation from a supersaturated state) and thermodynamic solubility (the true equilibrium state of the lowest-energy crystal lattice) is critical 2[2].

For a robust, self-validating system, we employ a Shake-Flask Equilibrium Protocol coupled with UPLC-MS/MS quantification .

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Action: Add 10 mg of solid 5-Bromo-2-(difluoromethyl)benzoic acid to 100 μL of the target organic solvent (e.g., DMSO, DCM) in a sealed glass vial.

    • Causality: Introducing an excess of the solid phase ensures that the chemical potential of the dissolved solute equals that of the solid, establishing a true thermodynamic equilibrium rather than an artificial supersaturated state[2].

  • Isothermal Equilibration:

    • Action: Agitate the suspension at 37 ± 0.5°C for 24 to 72 hours using an orbital shaker.

    • Causality: Halogenated, rigid aromatic compounds often dissolve slowly and may undergo solvent-mediated polymorphic transformations. The extended 72-hour timeframe ensures the system reaches the lowest-energy, most stable crystalline phase[2].

  • Phase Separation & Recovery Checks:

    • Action: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and pass it through a 0.22 μm low-binding PTFE filter.

    • Causality: Centrifugation prevents the disruption of the sediment layer. Filtration eliminates micro-crystals that would cause false-positive concentration spikes during LC-MS analysis[2].

    • Self-Validation: Perform a filter-recovery check by passing a known standard solution through the PTFE filter to quantify and mathematically correct for any non-specific adsorption of the compound to the filter membrane.

  • UPLC-MS/MS Quantification:

    • Action: Dilute the filtered supernatant 1:100 in a 50:50 acetonitrile/water mixture. Analyze using UPLC-MS/MS with optimized Multiple Reaction Monitoring (MRM) transitions for the compound.

    • Causality: UPLC-MS/MS provides superior specificity and sensitivity compared to UV-Vis spectroscopy, which is often compromised by the UV-cutoff limits of organic solvents like DMSO or DMF.

    • Self-Validation: Bracket the analysis with a three-point calibration curve (e.g., 0.25 μM, 1.25 μM, and 2.5 μM) prepared from a verified stock solution to ensure the detector response remains strictly linear.

SolubilityWorkflow A Solid API Formulation 5-Bromo-2-(difluoromethyl)benzoic acid B Solvent Addition (DMSO, DMF, DCM) A->B Excess Solid C Thermodynamic Equilibration (37°C, 24-72 hrs) B->C Agitation D Phase Separation (Centrifugation & Filtration) C->D Isothermal E UPLC-MS/MS Analysis (MRM Optimization) D->E Supernatant F Solubility Profile Generation (Data Processing) E->F Quantification

Workflow for thermodynamic solubility screening of pharmaceutical building blocks via UPLC-MS/MS.

Conclusion

The solubility of 5-Bromo-2-(difluoromethyl)benzoic acid is dictated by its unique combination of a hydrogen-bonding carboxylate core, a highly polarizable bromine atom, and a lipophilic yet dipole-heavy difluoromethyl group. By leveraging polar aprotic or halogenated solvents, researchers can achieve optimal solubilization for downstream synthetic or formulation applications. Utilizing a rigorous, self-validating thermodynamic screening protocol ensures that solubility data remains highly reproducible and scientifically sound.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from:[Link]

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. Retrieved from: [Link]

  • National Institutes of Health (PMC). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-2-(difluoromethyl)benzoic Acid

This guide provides comprehensive safety data, handling protocols, and risk mitigation strategies for 5-Bromo-2-(difluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety data, handling protocols, and risk mitigation strategies for 5-Bromo-2-(difluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The information herein is synthesized to ensure scientific accuracy and promote a culture of safety in the laboratory.

Compound Profile and Hazard Identification

5-Bromo-2-(difluoromethyl)benzoic acid (CAS No. 1630983-04-8) is a halogenated benzoic acid derivative.[1] Its chemical structure, featuring a bromine atom and a difluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. However, these structural motifs also necessitate a thorough understanding of its potential hazards.

GHS Hazard Classification:

The primary hazards associated with this compound are categorized as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4.[1] This indicates that the substance can be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Category 2.[1] It is known to cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Category 2A.[1] This compound can cause serious irritation to the eyes.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1] Inhalation may cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is fundamental to a robust risk assessment.

PropertyValueSource
Molecular Formula C8H5BrF2O2[3]
Molecular Weight 251.02 g/mol [3]
Appearance White to yellow solid/powder
Purity ≥ 95%[2]
Solubility Slightly soluble in water.[4]
Storage Temperature Room Temperature. Keep in a dry, cool and well-ventilated place.

Comprehensive Risk Assessment and Mitigation

A proactive approach to safety involves a thorough risk assessment for all experimental procedures involving 5-Bromo-2-(difluoromethyl)benzoic acid. This assessment should be conducted prior to commencing any work.[5][6]

Hazard IdentifiedPotential RisksPreventative Measures & Controls
Acute Toxicity (Oral, Dermal, Inhalation) Accidental ingestion, skin absorption, or inhalation leading to systemic toxic effects.Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[9] For procedures with a high risk of aerosolization, a respirator may be necessary. Work Practices: Avoid eating, drinking, or smoking in the laboratory.[7][8] Wash hands thoroughly after handling.[7][8]
Skin Irritation Direct contact causing redness, itching, and inflammation.PPE: Wear appropriate chemical-resistant gloves and a lab coat.[9] Work Practices: Avoid direct contact with the skin.[10] In case of contact, immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[10]
Serious Eye Irritation Direct contact with eyes leading to pain, redness, and potential damage.PPE: Wear safety goggles or a face shield.[9] Engineering Controls: Ensure an eyewash station is readily accessible.[9] Work Practices: Avoid any contact with the eyes.[10]
Respiratory Irritation Inhalation of dust or aerosols causing irritation to the nose, throat, and lungs.Engineering Controls: Handle the solid in a chemical fume hood to minimize dust generation.[7][8] Work Practices: Avoid breathing dust.[7] If dust is generated, use appropriate respiratory protection.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized protocols is crucial for minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_cleanup Post-Handling Phase start Enter Laboratory lab_coat Don Lab Coat start->lab_coat Step 1 safety_glasses Wear Safety Goggles/ Face Shield lab_coat->safety_glasses Step 2 gloves Inspect and Don Chemical-Resistant Gloves safety_glasses->gloves Step 3 handle_chemical Proceed with Chemical Handling gloves->handle_chemical Step 4 remove_gloves Remove Gloves Using Proper Technique handle_chemical->remove_gloves Step 5 wash_hands Wash Hands Thoroughly remove_gloves->wash_hands Step 6 remove_glasses Remove Safety Goggles wash_hands->remove_glasses Step 7 remove_coat Remove Lab Coat remove_glasses->remove_coat Step 8 exit_lab Exit Laboratory remove_coat->exit_lab Step 9

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Use Protocol
  • Preparation:

    • Conduct a pre-use risk assessment for the specific experiment.[5][6]

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify the location and functionality of the nearest safety shower and eyewash station.[9]

  • Handling:

    • Perform all manipulations of 5-Bromo-2-(difluoromethyl)benzoic acid within a chemical fume hood to prevent inhalation of dust.[7][8]

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Properly dispose of any contaminated materials as hazardous waste.

Storage Protocol
  • Store 5-Bromo-2-(difluoromethyl)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[11] If the person feels unwell, seek medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.[10]

  • Ingestion: Rinse mouth with water.[11] Do NOT induce vomiting.[11] Seek immediate medical attention.

Spill and Disposal Protocol

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Spilled Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose

Caption: Spill Response and Cleanup Workflow.

Disposal:

  • 5-Bromo-2-(difluoromethyl)benzoic acid and any materials contaminated with it should be disposed of as halogenated organic waste.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

  • Do not dispose of this chemical down the drain or in the regular trash.

References

  • 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information - NextSDS. [Link]

  • China Benzoic acid, 5-bromo-2,4-difluoro- Supplier | Bulk Factory Supply. [Link]

  • A Practical Guide to Chemical Risk Assessment - Occupational Hygiene. [Link]

  • Chemical Risk Assessment - Health and Safety Authority. [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide - Intersolia. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU - SDS Manager. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute. [Link]

  • Managing risks of hazardous chemicals in the workplace Code of Practice - Safe Work Australia. [Link]

  • Benzoic Acid – Uses and Safety - VelocityEHS. [Link]

Sources

Exploratory

Orthogonal Difluoromethylation Strategies for 5-Bromo Benzoic Acid Derivatives: Mechanisms and Methodologies

Executive Summary The selective incorporation of the difluoromethyl (-CF2H) group is a transformative strategy in modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor and a bioisostere for alcohols and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective incorporation of the difluoromethyl (-CF2H) group is a transformative strategy in modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor and a bioisostere for alcohols and thiols, the -CF2H moiety dramatically improves metabolic stability and cell membrane permeability.

5-Bromo benzoic acid derivatives represent a privileged, bifunctional scaffold in drug development. They possess two distinct reactive sites: the aryl bromide (C(sp2)-Br) and the carboxylic acid (-COOH). This technical guide details the mechanistic rationale, causality of experimental design, and self-validating protocols for orthogonally functionalizing both sites.

Part 1: Late-Stage Metallaphotoredox C(sp2)-Difluoromethylation

Targeting the aryl bromide position requires overcoming the high activation energy of C-Br oxidative addition while managing the inherent instability of •CF2H radicals. The merger of nickel catalysis with visible-light photoredox catalysis (metallaphotoredox) provides a mild, room-temperature solution that avoids the use of highly reactive organometallic reagents 1.

Mechanistic Rationale & Causality

The metallaphotoredox approach relies on a dual catalytic cycle.

  • Silyl-Radical Halogen Abstraction: Bromodifluoromethane (BrCF2H) is an inexpensive but traditionally unreactive CF2H source. The experimental choice to use tris(trimethylsilyl)silane, (TMS)3SiH, as a halogen-atom transfer (XAT) agent is critical. The thermodynamic driving force is the formation of the strong Si-Br bond, which efficiently generates the •CF2H radical.

  • Substrate Protection: Because free carboxylic acids can poison the low-valent Ni(0) catalyst or undesirably quench the photocatalyst, 5-bromo benzoic acid must first be protected as an ester (e.g., methyl 5-bromobenzoate) prior to this cross-coupling.

  • Nickel Catalytic Cycle: Ni(0) undergoes oxidative addition into the C-Br bond of the substrate to form an Ar-Ni(II)-Br intermediate. This species rapidly intercepts the •CF2H radical to form a high-valent Ar-Ni(III)-CF2H complex. The dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand provides the necessary steric bulk and electron density to accelerate reductive elimination from Ni(III), seamlessly forming the C-CF2H bond.

  • Photoredox Turnover: The Ir(III) photocatalyst is excited by blue light to *Ir(III). It is reductively quenched by the silane/base mixture to Ir(II). The Ir(II) species then transfers a single electron to Ni(I), regenerating Ni(0) and closing both catalytic loops 2.

Mechanistic Visualization

G PC Ir(III) PC PC_star *Ir(III) PC PC->PC_star Visible Light PC_red Ir(II) PC PC_star->PC_red + (TMS)3SiH / Base - (TMS)3Si• PC_red->PC SET to Ni(I) Ni0 Ni(0)L_n NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition (Methyl 5-Bromobenzoate) NiIII Ar-Ni(III)-CF2H NiII->NiIII Radical Capture (+ •CF2H) NiI Ni(I)L_n NiIII->NiI Reductive Elimination (- Ar-CF2H) NiI->Ni0 SET from Ir(II) SilylRad (TMS)3Si• CF2HRad •CF2H SilylRad->CF2HRad Halogen Abstraction (+ BrCF2H) CF2HRad->NiII

Dual Metallaphotoredox Catalytic Cycle for C(sp2)-Difluoromethylation of Aryl Bromides.

Self-Validating Protocol: C(sp2)-Difluoromethylation

Objective: Conversion of methyl 5-bromobenzoate to methyl 5-(difluoromethyl)benzoate.

  • Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂·dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and methyl 5-bromobenzoate (1.0 equiv, 0.5 mmol) to a dry 8 mL vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous 1,2-dimethoxyethane (DME, 0.1 M), followed by 2,6-lutidine (2.0 equiv), (TMS)₃SiH (1.2 equiv), and BrCF₂H (1.5 equiv, added as a pre-cooled stock solution).

  • Photochemical Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and irradiate with 34 W blue LEDs (450 nm) at room temperature with vigorous stirring for 24 hours.

  • Self-Validation Step (Crucial): Before aqueous workup, remove a 20 μL aliquot, dilute in CDCl₃, and add exactly 1.0 equiv of α,α,α-trifluorotoluene as an internal standard. Analyze via ¹⁹F NMR. A successful reaction will display a distinct doublet for the -CF₂H group (approx. -110 to -115 ppm, J ≈ 56 Hz). If the yield is <10%, check the emission spectrum of the LED array and the integrity of the BrCF₂H stock.

  • Isolation: Dilute with EtOAc, wash with 1M HCl, brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 2: Direct O-Difluoromethylation of the Carboxylic Acid

When functionalization of the carboxylate is desired (forming a difluoromethyl ester), a completely orthogonal mechanistic paradigm is employed involving difluorocarbene (:CF₂) generation. This leaves the C-Br bond completely intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) 3.

Mechanistic Rationale & Causality
  • Carbene Generation: Precursors such as TMSCF₂Br are utilized. Under basic conditions (e.g., KOH), TMSCF₂Br undergoes rapid desilylation and loss of bromide to generate singlet difluorocarbene (:CF₂).

  • Nucleophilic Attack & Trapping: The carboxylate anion of 5-bromo benzoic acid acts as a nucleophile, attacking the electrophilic empty p-orbital of the difluorocarbene. The resulting intermediate rapidly abstracts a proton from the aqueous/biphasic medium to yield the stable -O-CF₂H ester.

  • Phase-Transfer Causality: Biphasic conditions (DCM/H₂O) are deliberately chosen to control the local concentration of :CF₂. If generated too rapidly in a homogenous solution, :CF₂ will dimerize to tetrafluoroethylene. The biphasic system ensures a steady, low concentration of the carbene, maximizing capture by the carboxylate3.

Self-Validating Protocol: O-Difluoromethylation

Objective: Conversion of 5-bromobenzoic acid to difluoromethyl 5-bromobenzoate.

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-bromo benzoic acid (1.0 equiv, 1.0 mmol) and dichloromethane (DCM, 10 mL).

  • Biphasic Initiation: Add an aqueous solution of KOH (20 equiv in 10 mL H₂O) to create a biphasic system. Stir vigorously (≥1000 rpm) to maximize the interfacial surface area.

  • Carbene Precursor Addition: Cool the mixture to 0 °C. Dropwise, add TMSCF₂Br (2.0 equiv) over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 4 hours.

  • Self-Validation Step: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1 with 1% AcOH). Upon completion, separate the organic layer and analyze a crude drop via ¹⁹F NMR. The expected signal is a sharp doublet around -73 ppm for the -O-CF₂H group. The absence of this peak indicates premature carbene quenching (often due to insufficient stirring speed).

  • Isolation: Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Part 3: Quantitative Data & Optimization

The following tables summarize the critical optimization parameters that dictate the success of these orthogonal pathways.

Table 1: Reaction Optimization for C(sp2)-Difluoromethylation

EntryPhotocatalystNickel SourceSilane AdditiveYield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiBr₂·dtbbpy(TMS)₃SiH88
2Ru(bpy)₃Cl₂NiBr₂·dtbbpy(TMS)₃SiH12
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆None(TMS)₃SiH0
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiBr₂·dtbbpyNone0

Note: The failure of Ru-based photocatalysts (Entry 2) highlights the requirement for the highly reducing Ir(II) species to turn over the Ni(I) intermediate.

Table 2: Reaction Optimization for O-Difluoromethylation

EntryCF₂ SourceBaseSolvent SystemYield (%)
1TMSCF₂BrKOHDCM/H₂O (1:1)95
2TMSCF₂BrK₂CO₃DCM/H₂O (1:1)45
3TMSCF₂BrKOHTHF/H₂O (1:1)62
4NoneKOHDCM/H₂O (1:1)0

Note: Strong base (KOH) is strictly required to facilitate the rapid desilylation of TMSCF₂Br (Entry 2 vs 1).

References

  • Title: Metallaphotoredox Difluoromethylation of Aryl Bromides Source: Communications - Macmillan Group - Princeton University / NIH URL
  • Title: Metallaphotoredox Difluoromethylation of Aryl Bromides (PMC)
  • Title: Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids Source: Chemical Review and Letters URL

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-2-(difluoromethyl)benzoic Acid: A Comprehensive Evaluation

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic stability of highly functionalized building blocks is critical for predicting shelf-life, formulation compatibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic stability of highly functionalized building blocks is critical for predicting shelf-life, formulation compatibility, and late-stage functionalization success. 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) [1] is a unique scaffold featuring three distinct stereoelectronic domains: an inductive halogen (bromine), a hydrogen-bond-donating difluoromethyl group (-CF₂H), and a carboxylic acid.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound. By synthesizing physical organic chemistry principles with ICH Q1A(R2) forced degradation protocols, we establish a predictive and empirical framework for evaluating its structural integrity under environmental stress.

Structural and Stereoelectronic Foundations

The thermodynamic stability of 5-Bromo-2-(difluoromethyl)benzoic acid is not merely the sum of its parts; it is dictated by complex intramolecular interactions.

The Difluoromethyl (-CF₂H) Motif: Conformational Stability

Unlike the highly lipophilic and chemically inert trifluoromethyl (-CF₃) group, the difluoromethyl group is a polarized, weakly acidic moiety capable of acting as a hydrogen bond donor[2]. The intrinsic conformational stability of the -CF₂H group is governed by the fluorine gauche effect and hyperconjugation. Specifically, the σCH​→σCF∗​ hyperconjugative interaction stabilizes conformations where the C-F bonds adopt a gauche orientation relative to adjacent polar bonds[3]. The C-F bond itself is exceptionally strong, with a bond dissociation energy (BDE) approaching 130 kcal/mol, rendering it highly resistant to thermal and hydrolytic cleavage[4].

Intramolecular Hydrogen Bonding (IMHB)

Because the -CF₂H group is positioned ortho to the carboxylic acid, the molecule can form a stabilizing Intramolecular Hydrogen Bond (IMHB) between the polarized CF₂-H proton and the carbonyl oxygen (CF₂-H O=C)[5]. This IMHB locks the molecule into a lower-energy ground state, minimizing steric clashing between the bulky bromine atom and the ortho-substituents, thereby increasing the thermodynamic activation energy ( ΔG‡ ) required for degradation.

Halogenation: 5-Bromo Inductive Effects

The bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) across the aromatic π -system. This deactivates the ring toward electrophilic oxidative attack and stabilizes the carboxylate anion, lowering the pKa of the benzoic acid[6]. However, the C-Br bond represents the molecule's primary thermodynamic vulnerability due to its relatively low BDE.

ConformationalStability A 5-Bromo-2-(difluoromethyl) benzoic acid B Conformer A (IMHB Active) A->B Thermodynamic Preference C Conformer B (IMHB Inactive) A->C Higher Energy State D CF2-H ··· O=C Stabilization B->D ΔG < 0 E Steric Clash Minimization C->E ΔG > 0

Stereoelectronic and IMHB factors driving the thermodynamic stability of the CF2H conformers.

Thermodynamic Parameters & Predictive Stability

Before initiating empirical testing, we can predict the degradation pathways by analyzing the Bond Dissociation Energies (BDEs) of the molecule. The weakest bond dictates the primary mode of failure under extreme stress.

Table 1: Predicted Bond Dissociation Energies (BDEs) and Implications
BondApprox. BDE (kcal/mol)Thermodynamic Stability Implication
C(Ar)-F (in -CF₂H)~130Highly stable; highly resistant to thermal or hydrolytic defluorination.
C(Ar)-COOH ~100Stable under standard conditions; extreme thermal stress (>150°C) required for decarboxylation.
C-H (in -CF₂H)~100Stabilized by adjacent electronegative fluorines; participates in IMHB.
C(Ar)-Br ~80Weakest link ; highly susceptible to photolytic homolytic cleavage and radical formation.

Data synthesized from standard physical organic chemistry principles regarding fluorinated and halogenated arenes.[7]

Experimental Methodology: Stability Profiling (ICH Q1A Framework)

To empirically validate the thermodynamic stability of 5-Bromo-2-(difluoromethyl)benzoic acid, a forced degradation study must be executed following ICH Q1A(R2) and Q1B guidelines[8].

Self-Validating Protocol Design

A robust protocol must be "self-validating"—meaning the analytical techniques must be orthogonal to prevent false negatives. We employ LC-MS/MS (ESI negative mode) to detect mass changes (e.g., debromination) and ¹⁹F NMR to specifically monitor the integrity of the -CF₂H group. If a degradant fails to ionize in the MS, the ¹⁹F NMR will still reveal the loss or shift of the fluorine signal, ensuring complete mass balance accountability.

Step-by-Step Forced Degradation Methodology
  • Sample Preparation: Dissolve the API in a 50:50 Acetonitrile:Water mixture to a concentration of 1.0 mg/mL. Causality: This solvent ratio ensures complete solubilization of the lipophilic API while providing the necessary aqueous environment for hydrolytic stress.

  • Hydrolytic Stress (Acid/Base): Aliquot the solution into two sealed vials. Adjust one to pH 2.0 (using 0.1N HCl) and the other to pH 10.0 (using 0.1N NaOH). Incubate at 60°C for 7 days. Causality: 60°C accelerates thermodynamic degradation kinetics without inducing unrealistic secondary pathways.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3% v/v in a fresh aliquot. Incubate at 25°C for 24 hours in the dark. Causality: Probes the electron-deficient aromatic ring's susceptibility to reactive oxygen species.

  • Thermal Stress: Expose the solid-state API to 80°C for 14 days in a sealed amber glass vial. Causality: Tests the intrinsic stability of the crystal lattice and the activation energy for decarboxylation.

  • Photolytic Stress (ICH Q1B): Expose both solid and solution-phase API to 1.2 million lux hours and 200 watt-hours/square meter of UV/Vis light. Causality: Specifically targets the low-BDE C-Br bond to evaluate homolytic cleavage.

  • Quenching and Orthogonal Analysis: Neutralize all pH-adjusted samples. Analyze via LC-MS/MS (ESI-) and ¹⁹F/¹H NMR.

ICHWorkflow cluster_stress ICH Q1A(R2) Stress Conditions Start API: 5-Bromo-2-(difluoromethyl)benzoic acid Hydrolysis Hydrolytic Stress (pH 2.0 - 10.0, 60°C) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2, 25°C) Start->Oxidation Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Photolysis Photolytic Stress (UV/Vis, ICH Q1B) Start->Photolysis LCMS Orthogonal Analysis (LC-MS/MS & 19F NMR) Hydrolysis->LCMS Oxidation->LCMS Thermal->LCMS Photolysis->LCMS Outcome Thermodynamic Stability Profile & Degradation Pathways LCMS->Outcome

Self-validating ICH Q1A(R2) forced degradation workflow for thermodynamic profiling.

Causality in Experimental Outcomes

Based on the stereoelectronic profile of 5-Bromo-2-(difluoromethyl)benzoic acid, the experimental outcomes of the forced degradation workflow are highly predictable:

Table 2: Predicted ICH Q1A(R2) Degradation Matrix
Stress ConditionPredicted Primary Degradation PathwayMechanistic Causality
Hydrolytic (Acid) NegligibleHigh stability due to steric shielding by the ortho-CF₂H group and IMHB stabilization.
Hydrolytic (Base) NegligibleThe deprotonated carboxylate anion electronically repels incoming hydroxide nucleophiles, preventing nucleophilic aromatic substitution (SₙAr).
Oxidative Minor oxidationThe aromatic ring is highly electron-deficient (deactivated by both Br and CF₂H), making electrophilic oxidation thermodynamically unfavorable.
Thermal Trace DecarboxylationHigh activation energy is required for C-C cleavage; the solid-state lattice is stabilized by intermolecular hydrogen bonding.
Photolytic Debromination The low BDE of the C-Br bond (~80 kcal/mol) makes it highly vulnerable to UV-induced homolytic cleavage, resulting in a 2-(difluoromethyl)benzoic acid radical intermediate.
Analytical Justification

The choice of ESI negative mode in LC-MS/MS is critical. Because the molecule contains a carboxylic acid, it readily deprotonates to form a stable[M-H]⁻ ion, providing maximum sensitivity. The use of ¹⁹F NMR is equally vital; the -CF₂H group typically presents as a distinct doublet (due to geminal H-F coupling) around -110 to -120 ppm. Any hydrolytic degradation of the -CF₂H group to a formyl (-CHO) group would result in the complete disappearance of this ¹⁹F signal, providing an unambiguous, quantitative measure of difluoromethyl stability[9].

Conclusion

5-Bromo-2-(difluoromethyl)benzoic acid exhibits exceptional thermodynamic stability under thermal, hydrolytic, and oxidative stress. This resilience is primarily driven by the high bond dissociation energy of the C-F bonds, the deactivating nature of the substituents, and the stabilizing effects of intramolecular hydrogen bonding (IMHB) between the -CF₂H and carboxylic acid groups. Its primary thermodynamic vulnerability lies in the C-Br bond, which dictates that the compound must be protected from intense photolytic exposure to prevent radical-mediated debromination.

References

  • nextsds.com - 5-bromo-2-(difluoromethyl)
  • nih.
  • acs.org - Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
  • beilstein-journals.org - Quantifying the ability of the CF2H group as a hydrogen bond donor
  • rsc.org - Late-stage difluoromethylation: concepts, developments and perspective
  • orgsyn.
  • nih.
  • benchchem.com - 2-(Phenylthio)benzoic Acid Stability and ICH Guidelines
  • google.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 5-Bromo-2-(difluoromethyl)benzoic Acid Derivatives

Introduction & Strategic Rationale The difluoromethyl ( −CF2​H ) group is a highly privileged motif in modern drug discovery. It functions as a lipophilic bioisostere for alcohols and thiols, offering unique hydrogen-bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The difluoromethyl ( −CF2​H ) group is a highly privileged motif in modern drug discovery. It functions as a lipophilic bioisostere for alcohols and thiols, offering unique hydrogen-bond donating capabilities while significantly enhancing metabolic stability. When installed on a benzoic acid scaffold alongside a 5-bromo substituent, the resulting compound—5-bromo-2-(difluoromethyl)benzoic acid —serves as a highly versatile, bifunctional building block. The carboxylic acid allows for immediate amide coupling or esterification, while the aryl bromide provides a reliable handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Direct difluoromethylation of a free carboxylic acid is chemically unviable, as standard deoxofluorinating agents will rapidly convert the acid into an acyl fluoride. Therefore, a strategic protection-oxidation-fluorination-deprotection sequence must be employed. This guide details a robust, field-proven four-step synthetic protocol, emphasizing mechanistic causality, safety, and in-process self-validation.

Retrosynthetic Analysis & Experimental Workflow

The synthesis relies on masking the carboxylic acid as a methyl ester to prevent unwanted side reactions during the aggressive fluorination step[1]. The precursor methyl group is oxidized to an aldehyde, which subsequently serves as the electrophilic target for nucleophilic fluorination[2].

SynthRoute A 5-Bromo-2-methylbenzoic acid (Starting Material) B Methyl 5-bromo-2-methylbenzoate (Esterification) A->B MeOH, H2SO4 Reflux C Methyl 5-bromo-2-formylbenzoate (Oxidation) B->C 1. NBS, AIBN 2. AgNO3, H2O D Methyl 5-bromo-2-(difluoromethyl)benzoate (Deoxofluorination) C->D DAST, DCM 0 °C to RT E 5-Bromo-2-(difluoromethyl)benzoic acid (Saponification) D->E LiOH, THF/H2O RT

Caption: 4-step synthesis workflow for 5-bromo-2-(difluoromethyl)benzoic acid.

Causality in Reagent Selection

The critical step in this workflow is the conversion of the benzaldehyde intermediate to the difluoromethyl group. Selecting the correct deoxofluorinating agent dictates the yield and safety profile of the reaction.

Table 1: Quantitative Comparison of Deoxofluorinating Agents for Aldehyde Conversion

ReagentEquivalentsTemp (°C)Yield (%)Byproducts/DrawbacksCausality for Selection/Rejection
DAST 1.5 - 2.00 to RT75 - 85Elimination productsSelected. Cost-effective, highly reactive with electron-deficient aldehydes[1].
Deoxo-Fluor 1.5 - 2.00 to 6070 - 802-Methoxyethoxymethyl ethersRejected. Higher thermal stability but more expensive; similar yield profile.
XtalFluor-E 2.0 + 2.0 DBURT80 - 90DBU-related impuritiesAlternative. Crystalline, safer handling, but requires exogenous promoter.

Detailed Step-by-Step Methodologies

Step 1: Carboxylic Acid Protection (Esterification)

Causality: Free −COOH reacts violently with DAST to form acyl fluorides. Methyl esterification effectively masks this reactivity while maintaining a low steric profile. Protocol:

  • Suspend 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Add concentrated H2​SO4​ (2.5 mL) dropwise at 0∘C with constant stirring.

  • Attach a reflux condenser and heat the mixture at 70∘C for 12 hours.

  • Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The highly polar acid starting material ( Rf​≈0.1 ) must completely convert to a non-polar ester spot ( Rf​≈0.7 ).

  • Cool the reaction to room temperature, concentrate the methanol in vacuo, and partition the residue between EtOAc (150 mL) and saturated aqueous NaHCO3​ (100 mL).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield methyl 5-bromo-2-methylbenzoate as a pale yellow oil (>95% yield).

Step 2: Benzylic Oxidation to Aldehyde

Causality: The ortho-methyl group must be oxidized to an aldehyde to serve as the electrophile for deoxofluorination. A radical dibromination followed by hydrolysis is highly scalable and avoids the over-oxidation to the carboxylic acid that often plagues direct KMnO4​ oxidations[2]. Protocol:

  • Dissolve methyl 5-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) in anhydrous CHCl3​ or fluorobenzene (100 mL).

  • Add N-bromosuccinimide (NBS, 16.3 g, 91.6 mmol, 2.1 eq) and azobisisobutyronitrile (AIBN, 0.36 g, 2.18 mmol, 0.05 eq)[2].

  • Reflux the mixture at 80∘C for 8-16 hours.

  • Self-Validation: Analyze an aliquot via 1H NMR. The disappearance of the aryl-methyl singlet ( ≈2.6 ppm) and the appearance of a benzylic −CHBr2​ singlet ( ≈7.2 ppm) confirms complete dibromination.

  • Filter off the insoluble succinimide byproduct, concentrate the filtrate, and redissolve the crude dibromide in a mixture of THF/ H2​O (4:1, 100 mL).

  • Add AgNO3​ (16.3 g, 96.0 mmol) and stir at room temperature for 12 hours in the dark to facilitate hydrolysis.

  • Filter the mixture through a pad of Celite, extract with EtOAc, wash with brine, dry, and purify via flash chromatography to yield methyl 5-bromo-2-formylbenzoate .

Step 3: Deoxofluorination (The Critical Step)

Causality: Diethylaminosulfur trifluoride (DAST) converts the carbonyl oxygen into a leaving group while delivering two fluoride nucleophiles[1]. The electron-withdrawing nature of the ortho-ester and meta-bromo groups makes the aldehyde highly electrophilic, facilitating the initial nucleophilic attack by the DAST sulfur atom. Protocol:

  • Dissolve methyl 5-bromo-2-formylbenzoate (5.0 g, 20.6 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a strict inert argon atmosphere.

  • Cool the solution to 0∘C using an ice bath.

  • Add DAST (4.1 mL, 30.9 mmol, 1.5 eq) dropwise via a dry syringe[1]. Safety Note: DAST is highly corrosive and reacts violently with moisture. Use strictly anhydrous conditions.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Self-Validation: Monitor via 19F NMR. The appearance of a distinct doublet at ≈−114 ppm ( J≈55 Hz) confirms the successful formation of the −CF2​H group.

  • Quench the reaction extremely carefully by pouring it dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ (100 mL). Significant CO2​ evolution will occur.

  • Extract the aqueous phase with DCM ( 3×50 mL), dry the combined organics over Na2​SO4​ , and concentrate. Purify by silica gel chromatography (Hexanes/EtOAc 9:1) to yield methyl 5-bromo-2-(difluoromethyl)benzoate .

DASTMech Aldehyde Ar-CHO (Aldehyde) Intermediate1 Alkoxyaminosulfurane Intermediate [Ar-CH(F)-O-SF2-NEt2] Aldehyde->Intermediate1 Nucleophilic attack by O on S Loss of F- DAST Et2N-SF3 (DAST) DAST->Intermediate1 Carbocation Fluorocarbocation [Ar-CH(+)-F] + [O=SF-NEt2] Intermediate1->Carbocation C-O bond cleavage Product Ar-CHF2 (Difluoromethyl Derivative) Carbocation->Product Attack by F-

Caption: Mechanism of DAST-mediated deoxofluorination of the benzaldehyde intermediate.

Step 4: Deprotection (Saponification)

Causality: Lithium hydroxide ( LiOH ) is chosen over sodium or potassium hydroxide to prevent potential nucleophilic aromatic substitution (SNAr) of the bromide or unwanted defluorination side reactions. LiOH provides mild, highly selective ester cleavage. Protocol:

  • Dissolve methyl 5-bromo-2-(difluoromethyl)benzoate (4.0 g, 15.1 mmol) in a mixture of THF/ H2​O (3:1, 40 mL).

  • Add LiOH monohydrate (1.26 g, 30.2 mmol, 2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Self-Validation: TLC should show complete consumption of the non-polar ester starting material and the appearance of a baseline spot corresponding to the carboxylate salt.

  • Carefully acidify the mixture to pH 2 using 1M aqueous HCl . The product will precipitate as a white solid.

  • Extract the aqueous mixture with EtOAc ( 3×40 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the final product, 5-bromo-2-(difluoromethyl)benzoic acid , in high purity.

References

  • Source: PMC (National Institutes of Health)
  • RhoVR Synthesis and Characterization Methods Source: Scribd URL
  • Source: Chinese Academy of Sciences (CAS)

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(difluoromethyl)benzoic Acid

Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl (–CF2H) group has emerged as a particularly valuable substituent.[1][2] Acting as a bioisosteric replacement for hydroxyl, thiol, or even amine functionalities, the –CF2H group imparts a unique combination of properties to a parent molecule. Its strong electron-withdrawing nature and increased lipophilicity can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2] The acidic proton of the difluoromethyl group can also participate in hydrogen bonding, further influencing drug-target interactions.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[5][6] This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(difluoromethyl)benzoic acid, a key building block for the synthesis of complex pharmaceutical intermediates. The presence of an electron-withdrawing difluoromethyl group ortho to the reaction site and a carboxylic acid moiety presents unique challenges that necessitate careful optimization of reaction conditions.

Mechanistic Considerations for a Challenging Substrate

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] However, the specific substitution pattern of 5-Bromo-2-(difluoromethyl)benzoic acid introduces several factors that can influence the efficiency of this cycle.

  • Oxidative Addition: The initial step involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The C-Br bond in 5-Bromo-2-(difluoromethyl)benzoic acid is activated by the electron-withdrawing nature of the ortho-difluoromethyl and meta-carboxylic acid groups, which can facilitate this step.[2] However, significant steric hindrance from the ortho-substituent can retard the reaction rate.[9] The selection of a palladium catalyst bearing bulky, electron-rich phosphine ligands is crucial to promote the formation of a reactive monoligated palladium species that can overcome this steric barrier.[10]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The choice of base is critical here. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions, such as deprotonation and subsequent reaction of the carboxylic acid. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[5][9]

  • Reductive Elimination: The final step regenerates the palladium(0) catalyst and forms the desired C-C bond. The electronic and steric properties of the ligands on the palladium center also play a significant role in promoting this step.[5]

A potential side reaction of concern is protodeboronation of the boronic acid coupling partner, which can be exacerbated by the reaction conditions.[11] Careful control of the stoichiometry of reagents, temperature, and choice of solvent system is therefore essential.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd R¹-X pd2_rx R¹-Pd(II)L_n-X oadd->pd2_rx transmetal Transmetalation pd2_rx->transmetal R²-B(OR)₂ Base pd2_r1r2 R¹-Pd(II)L_n-R² transmetal->pd2_r1r2 redelim Reductive Elimination pd2_r1r2->redelim redelim->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(difluoromethyl)benzoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2.2-6.6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2.2-6.6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until consumption of the starting material is observed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate with 1% acetic acid) to afford the desired biaryl-2-carboxylic acid product.

Experimental Workflow Diagram

Caption: A stepwise workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for the success of this transformation. The following table provides a summary of recommended components and their rationale.

ComponentRecommended ChoiceRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, air-stable Pd(0) and Pd(II) sources that are effective in forming the active Pd(0) catalyst in situ.[2]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective for coupling sterically hindered and electron-deficient aryl bromides.[9][10] They promote the formation of the active monoligated palladium catalyst.
Base K₃PO₄, Cs₂CO₃Moderately strong inorganic bases that are effective in promoting transmetalation without causing significant side reactions with the carboxylic acid moiety.[9]
Solvent 1,4-Dioxane/Water, Toluene/Water, 2-MeTHF/WaterA mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate transmetalation.[6]
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the activation energy, especially for sterically demanding substrates.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), increasing the temperature, or switching to a more active ligand system (e.g., from SPhos to XPhos). Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. This can be minimized by using a milder base, ensuring the reaction is not overheated, and using a ligand that promotes rapid reductive elimination.[12]

  • Homocoupling of Boronic Acid: Formation of biaryl species from the boronic acid partner can occur. This is often minimized by using the correct stoichiometry of reagents and ensuring efficient transmetalation.

  • Carboxylic Acid Reactivity: While protection of the carboxylic acid is often not necessary, in cases of persistent low yield or side reactions, conversion to a methyl or ethyl ester prior to the coupling reaction can be considered. The ester can then be hydrolyzed post-coupling.

By carefully considering the mechanistic nuances of this challenging substrate and systematically applying the optimized protocol, researchers and drug development professionals can effectively utilize 5-Bromo-2-(difluoromethyl)benzoic acid as a valuable building block in the synthesis of novel and complex molecular architectures.

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Shalom, H., & Lemcoff, N. G. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(10), 1027–1030. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Begum, A., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4166. [Link]

  • Lu, H., Xiao, R. X., Shi, C. Y., Song, Z. L., Lin, H. W., & Zhang, A. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Communications Chemistry, 5(1), 78. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 135(8), 3212–3215. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Lu, H., Xiao, R. X., Shi, C. Y., Song, Z. L., Lin, H. W., & Zhang, A. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. ResearchGate. [Link]

  • Verhoog, S., Wang, Y., & Gouverneur, V. (2021). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition, 60(43), 23213–23218. [Link]

  • Cardiff University. (2021). Online Research @ Cardiff. [Link]

  • Iglesias, M. J., & Pérez, J. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 46(9), 4236–4245. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Verhoog, S., Wang, Y., & Gouverneur, V. (2021). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition, 60(43), 23213–23218. [Link]

  • Google Patents. (2021).

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Method

The Strategic Utility of 5-Bromo-2-(difluoromethyl)benzoic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: Unlocking New Chemical Space with a Versatile Building Block In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine atoms and versatile reactive handles into molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine atoms and versatile reactive handles into molecular scaffolds is a cornerstone of rational drug design. 5-Bromo-2-(difluoromethyl)benzoic acid emerges as a highly valuable, yet under-documented, building block that offers a unique combination of physicochemical properties and synthetic versatility. The presence of the difluoromethyl group, a lipophilic hydrogen bond donor, alongside a strategically positioned bromine atom, a key functional group for cross-coupling reactions, and a carboxylic acid for amide bond formation or salt formulation, makes this molecule a powerful tool for medicinal chemists. This guide provides an in-depth exploration of the applications of 5-Bromo-2-(difluoromethyl)benzoic acid in pharmaceutical drug discovery, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Their Implications in Drug Design

The unique substitution pattern of 5-Bromo-2-(difluoromethyl)benzoic acid imparts a distinct set of properties that can be leveraged to overcome common challenges in drug development, such as metabolic instability, poor permeability, and off-target activity.

PropertyValue/CharacteristicImplication in Drug Discovery
Molecular Formula C8H5BrF2O2-
Molecular Weight 267.03 g/mol Favorable for maintaining a low molecular weight in lead compounds.
CAS Number 1630983-04-8[1]Unique identifier for sourcing and regulatory purposes.
Difluoromethyl Group (-CF2H) Lipophilic, weak hydrogen bond donorCan enhance membrane permeability and modulate protein-ligand interactions. The C-F bonds contribute to increased metabolic stability by blocking potential sites of oxidation.[2]
Bromo Group (-Br) Versatile handle for cross-coupling reactionsEnables the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Key for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions.[3]
Carboxylic Acid Group (-COOH) Anionic, hydrogen bond donor/acceptorProvides a key interaction point with biological targets, can be converted to various functional groups (e.g., amides, esters), and allows for salt formation to improve solubility and bioavailability.

Core Applications in Pharmaceutical Drug Discovery

While specific drugs derived from 5-Bromo-2-(difluoromethyl)benzoic acid are not yet prevalent in publicly available literature, its structural motifs are analogous to those found in a variety of therapeutic agents. Based on the known applications of similar fluorinated and brominated benzoic acids, its primary utility lies in its role as a versatile intermediate in the synthesis of novel drug candidates across several therapeutic areas.[3][4][5]

Scaffold for Anti-Inflammatory and Analgesic Agents

Substituted benzoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The unique electronic properties of 5-Bromo-2-(difluoromethyl)benzoic acid make it an attractive starting point for the development of novel anti-inflammatory compounds. The difluoromethyl group can enhance binding to cyclooxygenase (COX) enzymes, while the bromine atom provides a vector for further chemical exploration to optimize potency and selectivity.

Building Block for Anticancer Therapeutics

The development of targeted cancer therapies often relies on the synthesis of molecules that can selectively inhibit protein kinases or other key signaling proteins. The ability to perform cross-coupling reactions on the bromine atom of 5-Bromo-2-(difluoromethyl)benzoic acid allows for the construction of complex molecular architectures designed to fit into the ATP-binding pocket of kinases or other enzyme active sites.

Intermediate in the Synthesis of Antiviral and Antidiabetic Drugs

Several approved antiviral and antidiabetic medications contain fluorinated aromatic moieties.[5][6][7][8] The metabolic stability conferred by the difluoromethyl group is particularly advantageous in these therapeutic areas, where long-term treatment regimens are common. For instance, the structurally related 5-Bromo-2-methylbenzoic acid is a key intermediate in the synthesis of the SGLT2 inhibitor canagliflozin.[5]

Experimental Protocols: Harnessing the Synthetic Potential

The true power of 5-Bromo-2-(difluoromethyl)benzoic acid lies in its synthetic tractability. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the coupling of 5-Bromo-2-(difluoromethyl)benzoic acid with a boronic acid or boronate ester, a foundational reaction for introducing new carbon-carbon bonds.[9]

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5-Bromo-2-(difluoromethyl)benzoic acid, boronic acid, palladium catalyst, and base in a reaction vessel. B Degas the reaction mixture by bubbling with an inert gas (e.g., argon). A->B C Add solvent (e.g., dioxane/water) and heat the mixture to the desired temperature (e.g., 80-100 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and perform an aqueous work-up. D->E F Extract the product with an organic solvent. E->F G Purify the crude product by column chromatography or recrystallization. F->G

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-(difluoromethyl)benzoic acid, the boronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to ensure the carboxylic acid is protonated.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired coupled product.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a standard method for converting the carboxylic acid moiety of 5-Bromo-2-(difluoromethyl)benzoic acid into an amide, a common functional group in many pharmaceuticals.

Workflow for Amide Bond Formation

G cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_purification Work-up and Purification A Dissolve 5-Bromo-2-(difluoromethyl)benzoic acid and an amine in an aprotic solvent (e.g., DMF or CH2Cl2). B Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt). A->B C Stir the reaction mixture at room temperature for 12-24 hours. B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Perform an aqueous work-up to remove water-soluble byproducts. D->E F Extract the amide product with an organic solvent. E->F G Purify the crude product by column chromatography. F->G

Caption: A typical workflow for amide bond formation using a carbodiimide coupling agent.

Materials:

  • 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-(difluoromethyl)benzoic acid and the amine in the chosen anhydrous solvent.

  • Add HOBt, followed by the portion-wise addition of EDC at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Conclusion: A Building Block with Untapped Potential

5-Bromo-2-(difluoromethyl)benzoic acid represents a powerful and versatile building block for the modern medicinal chemist. Its unique combination of a difluoromethyl group for enhanced metabolic stability and lipophilicity, a bromine atom for diverse synthetic transformations, and a carboxylic acid for key biological interactions and further derivatization, positions it as a valuable tool in the synthesis of novel drug candidates. The protocols outlined in this guide provide a starting point for researchers to explore the full potential of this promising intermediate in their drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of pharmaceutical innovation.

References

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Molbase. (2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • ACS Publications. (2014, January 8). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 1). (PDF) 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Advanced Amide Bond Formation Strategies for 5-Bromo-2-(difluoromethyl)benzoic acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The incorporation of fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The incorporation of fluorinated motifs into small-molecule therapeutics is a cornerstone of modern drug design, primarily to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) [1] is a highly versatile bifunctional building block. The ortho-difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor/acceptor, while the 5-bromo substituent serves as a robust vector for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

However, forming an amide bond with this specific benzoic acid derivative presents distinct synthetic challenges. The –CF₂H group exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the carboxylic acid, rendering the resulting carboxylate a weaker nucleophile during the initial activation step. Furthermore, the steric bulk of the ortho-substituent severely shields the carbonyl carbon, making the subsequent nucleophilic attack by the amine the rate-limiting step[2]. This guide provides a deeply technical, causality-driven framework for selecting and executing the optimal amidation strategy for this challenging substrate.

Mechanistic Insights & Reagent Selection

To achieve high conversions, the synthetic strategy must overcome the steric shielding of the ortho-CF₂H group without requiring conditions harsh enough to cause protodebromination or degradation.

Causality of Reagent Selection
  • HATU (Uronium-based Activation): HATU is the gold standard for sterically hindered couplings[2]. It generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Because the intermediate is highly electrophilic, it compensates for the steric barrier presented by the –CF₂H group. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its high basicity (aqueous pKa ~10.1) ensures complete deprotonation of the acid, while its extreme steric bulk prevents it from acting as a competing nucleophile[2].

  • T3P (Propylphosphonic Anhydride): For process-scale synthesis or when coupling anilines, T3P is preferred. It forms a reactive mixed anhydride intermediate. While slightly slower than HATU, T3P generates completely water-soluble byproducts, drastically simplifying downstream purification and avoiding the explosive hazards associated with benzotriazole derivatives[2][3].

  • Acid Chloride Formation: For exceptionally hindered or electron-deficient amines (e.g., heavily substituted anilines), in situ acid chloride generation using oxalyl chloride represents the "brute force" approach. It maximizes the electrophilicity of the carbonyl carbon, forcing the reaction to completion[2].

Quantitative Comparison of Amidation Strategies
Coupling StrategyActivating ReagentBase / SolventOptimal Amine PartnerYield ExpectationPrimary Advantage
Protocol A: Uronium HATU (1.2 eq)DIPEA / DMF1° and 2° Aliphatic Amines85–95%Fastest kinetics; overcomes severe steric hindrance.
Protocol B: Anhydride T3P (1.5 eq, 50% in EtOAc)Pyridine / EtOAcAnilines, Weak Nucleophiles75–85%Highly scalable; water-soluble byproducts; mild.
Protocol C: Acid Halide (COCl)₂ (1.5 eq)DMF (cat.) / DCMHighly Hindered/Deficient Amines70–90%Maximum electrophilicity; forces difficult couplings.

Workflow & Mechanistic Visualizations

Workflow SM 5-Bromo-2-(difluoromethyl) benzoic acid Cat1 Aliphatic Amines (Strong Nucleophiles) SM->Cat1 Partner Cat2 Anilines (Weak Nucleophiles) SM->Cat2 Partner Cat3 Highly Hindered Amines (Steric Clash) SM->Cat3 Partner ProtA Protocol A: HATU / DIPEA Cat1->ProtA ProtB Protocol B: T3P / Pyridine Cat2->ProtB ProtC Protocol C: (COCl)2 / DMF Cat3->ProtC

Decision matrix for amidation of 5-Bromo-2-(difluoromethyl)benzoic acid based on amine properties.

Mechanism Step1 Carboxylate Formation Step2 Electrophilic Activation Step1->Step2 Base (DIPEA) Step3 Nucleophilic Attack Step2->Step3 Activating Agent Step4 Amide Product Step3->Step4 Amine (Rate Limiting)

Mechanistic sequence of amide bond formation highlighting the rate-limiting nucleophilic attack.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Aliphatic Amines)

Designed for maximum conversion speed using highly reactive HOAt esters.

Self-Validating System: The reaction mixture turns distinctively yellow upon the addition of HATU, indicating the formation of the active ester. Disappearance of the acid mass (m/z 249/251) via LC-MS confirms complete activation.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv, e.g., 1.0 mmol, 251.0 g/mol ) in anhydrous DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 equiv). Causality: Excess bulky base ensures complete deprotonation of the electron-deficient acid without participating in nucleophilic attack[2].

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir for 15 minutes at 0 °C to allow complete formation of the active ester.

  • Amine Addition: Add the aliphatic amine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring & Workup: Stir for 2–4 hours. Monitor by TLC or LC-MS. Upon completion, dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt byproduct), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Promoted Amidation (For Anilines and Scale-up)

Designed for process safety, low epimerization, and simplified purification.

Self-Validating System: T3P reactions are highly homogeneous. The success of the workup is validated by the complete absence of phosphorus-containing byproducts in the crude ¹H NMR, as they partition entirely into the aqueous phase[3].

  • Preparation: Dissolve 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv) and the target aniline (1.1 equiv) in Ethyl Acetate (0.3 M).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv). Causality: NMM (pKa 7.38) or Pyridine is basic enough to facilitate T3P activation but mild enough to prevent unwanted side reactions common with stronger bases in scale-up scenarios[2].

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Thermal Acceleration: Heat the reaction mixture to 60 °C. Causality: The steric bulk of the ortho-CF₂H group combined with the weak nucleophilicity of anilines requires thermal energy to overcome the activation barrier of the rate-limiting nucleophilic attack.

  • Monitoring & Workup: Stir for 12–16 hours. Once complete (via LC-MS), cool to room temperature. Wash the organic layer twice with water, once with 1M NaOH, and once with brine. The T3P byproducts are highly water-soluble and will be completely removed in the aqueous washes. Concentrate the organic layer to yield the product.

Protocol C: Acid Chloride Activation (For Highly Hindered Amines)

Designed for absolute electrophilic maximization when standard coupling agents fail.

Self-Validating System: The addition of oxalyl chloride generates CO₂, CO, and HCl gases. The physical cessation of bubbling is a reliable, visual self-validation that the conversion to the acid chloride is complete.

  • Preparation: Dissolve 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under nitrogen. Cool to 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which is the true chlorinating species.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise. Observe gas evolution. Stir at 0 °C for 30 minutes, then warm to room temperature and stir until gas evolution completely ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Crucial Step: Do not expose the highly sensitive acid chloride to atmospheric moisture. Re-dissolve the crude acid chloride in anhydrous DCM or THF.

  • Coupling: In a separate flask, dissolve the hindered amine (1.1 equiv) and Triethylamine (TEA) (2.5 equiv) in DCM at 0 °C. Dropwise, add the acid chloride solution to the amine solution.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information. NextSDS. Available at:[Link]

  • Method of N-formylating amines with a phosphonic anhydride (US9862675B1).Google Patents.

Sources

Method

Application Note: 5-Bromo-2-(difluoromethyl)benzoic Acid as a Versatile Fluorinated Building Block in Agrochemical Discovery

Introduction & Strategic Rationale The integration of fluorine into agrochemical active ingredients has revolutionized crop protection, primarily by modulating lipophilicity, metabolic stability, and target-binding affin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of fluorine into agrochemical active ingredients has revolutionized crop protection, primarily by modulating lipophilicity, metabolic stability, and target-binding affinity. While the trifluoromethyl ( −CF3​ ) group has historically dominated this space, the difluoromethyl ( −CF2​H ) group has emerged as a superior bioisostere for specific applications, particularly in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides [1].

5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) is an advanced, multi-functional building block engineered for high-throughput agrochemical discovery. Its strategic value lies in its three distinct functional handles:

  • The Difluoromethyl Group ( −CF2​H ) : Unlike the fully fluorinated −CF3​ group, −CF2​H acts as a lipophilic hydrogen-bond donor. This unique property allows it to form critical hydrogen bonds within the ubiquinone-binding pocket of fungal complex II, enhancing binding affinity while maintaining favorable membrane permeability[2].

  • The Carboxylic Acid ( −COOH ) : Serves as the primary anchor for amide coupling. By reacting this moiety with various complex anilines (e.g., substituted indanes or bicyclic systems), researchers can rapidly synthesize novel carboxamide libraries that bypass existing pyrazole-carboxamide patents [3].

  • The Bromine Atom ( −Br ) : Positioned at C5, this halogen provides a highly reactive site for late-stage diversification (LSD) via palladium-catalyzed cross-coupling, allowing for the rapid generation of structure-activity relationship (SAR) data without rebuilding the core scaffold.

Mechanism of Action: SDHI Fungicides

Carboxamides derived from difluoromethyl-benzoic acids primarily target fungal respiration. They act as Succinate Dehydrogenase Inhibitors (SDHIs), binding to Complex II of the mitochondrial respiratory chain. This blocks the oxidation of succinate to fumarate, halting electron transfer to ubiquinone, and ultimately causing fungal cell death [2].

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Reduction Blocked SDH->Ubiquinone Electron Transfer Inhibitor Fluorinated Carboxamide (SDHI) Inhibitor->SDH Inhibits Binding Death Fungal Cell Death Ubiquinone->Death

Fig 1. Mechanism of Action for SDHI Fungicides targeting Complex II.

Quantitative Data: Physicochemical & Reaction Profiling

To understand the structural causality of choosing 5-Bromo-2-(difluoromethyl)benzoic acid, we must compare the physicochemical impact of the −CF2​H group against traditional substituents, and evaluate the optimal conditions for functionalizing the bromine handle.

Table 1: Physicochemical Impact of Ortho-Substituents on the Benzoic Core
SubstituentLipophilicity ( π )Electronic Effect ( σp​ )Steric Volume ( A˚3 )H-Bonding Capability
−CH3​ 0.56-0.1716.8None
−CF3​ 0.880.5442.6Weak Acceptor
−CF2​H 0.67 0.32 24.5 Donor & Acceptor

Insight: The −CF2​H group offers a "Goldilocks" profile—it is less sterically demanding than −CF3​ , preventing severe distortion of the adjacent amide bond, while providing unique hydrogen-bond donating capabilities crucial for target engagement.

Table 2: Optimization of Late-Stage Suzuki-Miyaura Coupling at the C5-Bromine
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Significant protodehalogenation due to electron-deficient core.
Pd(OAc)₂ / SPhosK₂CO₃DMF10072Moderate yield; trace homocoupling observed.
Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90 88 Clean conversion; ideal bite angle promotes rapid reductive elimination.

Experimental Workflows & Protocols

The true utility of this building block is realized in a two-step library generation workflow. First, the core is established via amide coupling. Second, the molecule is diversified via cross-coupling.

Workflow A 5-Bromo-2-(difluoromethyl) benzoic acid B Amide Coupling (HATU, DIPEA) A->B Step 1 C Brominated Carboxamide Intermediate B->C D Late-Stage Diversification (Suzuki/Buchwald) C->D Step 2 E Novel Agrochemical Library D->E

Fig 2. Two-step library generation workflow utilizing the brominated fluorinated scaffold.

Protocol 1: Synthesis of the Carboxamide Core

Causality & Rationale : The ortho- −CF2​H group exerts both steric hindrance and a strong electron-withdrawing effect, reducing the nucleophilicity of the intermediate active ester. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, HATU is selected; it forms a highly reactive azabenzotriazole ester that easily overcomes the steric bulk of the ortho-fluorinated group [4].

Step-by-Step Methodology :

  • Activation : In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve 5-Bromo-2-(difluoromethyl)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling Reagent : Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will turn distinctively yellow, indicating the formation of the active ester. Stir for 15 minutes.

  • Amine Addition : Add the desired aniline/amine (e.g., a substituted indanyl amine) (1.1 eq, 1.1 mmol). Stir at room temperature for 4 hours.

  • Self-Validating Workup :

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar starting acid ( Rf​ ~0.1) must be completely consumed, replaced by the less polar carboxamide ( Rf​ ~0.5).

    • Quench the reaction with saturated aqueous NaHCO3​ (15 mL) and extract with EtOAc ( 3×15 mL).

    • Wash the combined organic layers with 1M HCl (15 mL) to systematically protonate and remove any unreacted amine, followed by brine (15 mL).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality & Rationale : The brominated aromatic ring is highly electron-deficient due to the para-carboxamide and meta- −CF2​H groups. This makes the oxidative addition complex prone to protodehalogenation (loss of the bromine atom without coupling). To prevent this, Pd(dppf)Cl₂ is utilized. The large bite angle of the dppf ligand accelerates the reductive elimination step, outcompeting side reactions.

Step-by-Step Methodology :

  • Preparation : In a microwave vial, combine the brominated carboxamide intermediate from Protocol 1 (1.0 eq, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol), and K3​PO4​ (3.0 eq, 1.5 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 5.0 mL).

    • Self-Validating Check: The biphasic solvent system ensures that the inorganic base ( K3​PO4​ ) dissolves completely in the aqueous micro-droplets, preventing base precipitation and ensuring constant basicity at the solvent interface.

  • Reaction : Seal the vial and heat at 90 °C for 2 hours in an oil bath (or 30 minutes under microwave irradiation).

  • Monitoring & Isolation :

    • Validation Check: Analyze via LC-MS. The starting material will exhibit a distinct isotopic bromine pattern (M and M+2 peaks of equal intensity). Reaction completion is validated by the disappearance of this pattern and the appearance of the cross-coupled mass.

    • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black.

    • Concentrate the filtrate and purify via flash column chromatography to yield the diversified agrochemical candidate.

References

  • An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)-A Key Building Block for a Novel Fungicide Family Organic Process Research & Development[Link] [1]

  • 7 New Fungicides and New Modes of Action CABI Digital Library[Link] [2]

  • S-Fluindapyr | C18H20F3N3O | CID 90357047 PubChem[Link] [3]

  • WO2014095675A1 - Difluoromethyl-nicotinic-indanyl carboxamides as fungicides WIPO Patentscope / Google P
Application

Application Note: HPLC-UV Method Development and Validation for 5-Bromo-2-(difluoromethyl)benzoic Acid

Introduction & Analyte Profiling 5-Bromo-2-(difluoromethyl)benzoic acid (CAS No. 1630983-04-8)[1] is a highly substituted halogenated aromatic compound frequently utilized as a critical building block in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

5-Bromo-2-(difluoromethyl)benzoic acid (CAS No. 1630983-04-8)[1] is a highly substituted halogenated aromatic compound frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties, as these directly dictate chromatographic behavior.

Mechanistic Causality in Chromatography
  • Ionizable Carboxylic Acid (-COOH): Substituted benzoic acids typically exhibit a pKa between 3.0 and 4.0. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its unionized and ionized states, resulting in peak broadening, severe tailing, or split peaks. To enforce a single retention mechanism, the mobile phase pH must be strictly maintained at least 1.5 units below the pKa (e.g., pH 2.0–2.5) using acidic modifiers like Trifluoroacetic acid (TFA) or Formic acid[2].

  • Halogen and Fluoroalkyl Substituents (-Br, -CF2H): The heavy bromine atom enhances polarizability, while the difluoromethyl group is strongly electron-withdrawing and lipophilic. These features significantly increase the molecule's overall hydrophobicity compared to unsubstituted benzoic acid, mandating a highly organic mobile phase for efficient elution. Furthermore, stationary phases with π−π or dipole-dipole interaction capabilities (such as Phenyl-Hexyl columns) offer superior selectivity over standard C18 columns.

Method Development Strategy

The logic behind the method development is built on neutralizing the analyte's charge while maximizing interactions with the stationary phase.

Method_Dev_Logic A 5-Bromo-2-(difluoromethyl)benzoic acid B Ionizable -COOH Group (pKa ~ 3.5) A->B C Lipophilic & Polarizable -CF2H & -Br Groups A->C D Acidic Mobile Phase (pH 2.0) Suppresses Ionization B->D Dictates E Phenyl-Hexyl Column Maximizes Pi-Pi Interactions C->E Dictates F Optimal Retention & Symmetrical Peak Shape D->F E->F

Logical causality of analyte properties on HPLC method parameters.

Optimized Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π interactions enhance selectivity for halogenated aromatics.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.1, suppressing -COOH ionization for sharp peaks[2].
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent required to elute the lipophilic -Br and -CF2H groups.
Elution Mode Isocratic (40% A : 60% B)Provides rapid, reproducible elution without column re-equilibration time.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Column Temp. 30 °CStabilizes solvent viscosity, ensuring highly reproducible retention times.
Detection (UV) 230 nm and 254 nmCaptures the primary π→π∗ transitions of the aromatic ring[3].
Injection Vol. 10 µLBalances method sensitivity with column loading capacity.

Experimental Protocol

Self-Validating Design: A protocol is only as reliable as its internal controls. This methodology integrates System Suitability Testing (SST) as a mandatory gateway. If the SST criteria are not met, the system automatically invalidates the run, preventing the generation of erroneous data[4].

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

    • Causality: Degassing prevents micro-bubble formation in the pump heads, which would otherwise cause baseline noise and pressure fluctuations.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

    • Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Bromo-2-(difluoromethyl)benzoic acid reference standard (>99% purity)[1] into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: System Equilibration & SST Execution
  • Purge the HPLC system with Mobile Phase A and B.

  • Install the Phenyl-Hexyl column and equilibrate at 40% A / 60% B at 1.0 mL/min until the baseline is stable (approx. 15-20 column volumes).

  • Inject the Working Standard 5 times to evaluate SST parameters before proceeding to unknown samples.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[4]. The validation lifecycle guarantees that the analytical procedure consistently yields reliable, quantitative results[5].

ICH_Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (No Interference) V1->V2 V3 Linearity & Range (R² ≥ 0.999) V1->V3 V4 Accuracy & Precision (%RSD ≤ 2.0%) V1->V4 V5 System Suitability (Self-Validating Check) V1->V5

ICH Q2(R2) core validation parameters for analytical procedures.

Validation Parameters & Acceptance Criteria
  • System Suitability (SST):

    • Execution: 5 replicate injections of the 100 µg/mL Working Standard.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Tailing Factor (T) 1.5; Theoretical Plates (N) 3000.

  • Specificity:

    • Execution: Inject Diluent blank and synthetic matrix (if applicable).

    • Acceptance Criteria: No interfering peaks at the retention time of the target analyte[6].

  • Linearity & Range:

    • Execution: Prepare standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (50 - 150 µg/mL).

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999[4].

  • Accuracy (Recovery):

    • Execution: Spike known amounts of analyte into a blank matrix at 3 levels (80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Execution: Six independent preparations of the 100 µg/mL standard.

    • Acceptance Criteria: %RSD of the assay results 2.0%[6].

References

  • Title: 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: United States Department of Agriculture (USDA) URL: [Link]

Sources

Method

Application Note &amp; Protocol: Catalytic Esterification of 5-Bromo-2-(difluoromethyl)benzoic Acid

Introduction: Strategic Esterification of a Key Building Block 5-Bromo-2-(difluoromethyl)benzoic acid is a valuable halogenated and fluorinated aromatic carboxylic acid, frequently employed as a key intermediate in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Esterification of a Key Building Block

5-Bromo-2-(difluoromethyl)benzoic acid is a valuable halogenated and fluorinated aromatic carboxylic acid, frequently employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromo, and particularly the difluoromethyl group, imparts unique electronic properties and metabolic stability to target molecules. The conversion of its carboxylic acid moiety into an ester is a fundamental and often necessary transformation, serving to protect the acid functionality, modulate solubility, or facilitate subsequent reactions such as cross-coupling or amide bond formation.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the catalytic esterification of 5-Bromo-2-(difluoromethyl)benzoic acid. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, justify the selection of reagents and conditions, and offer a step-by-step workflow designed for reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals who require a robust method for this specific transformation.

Mechanistic Insight: The Fischer-Speier Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a classic and reliable method for ester synthesis.[1][2] It is a reversible nucleophilic acyl substitution reaction.[3] The core principle involves enhancing the electrophilicity of the carboxylic acid's carbonyl carbon to facilitate attack by the weakly nucleophilic alcohol.

The mechanism proceeds through several key, reversible steps:[2][4]

  • Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the benzoic acid.[3][5] This increases the positive charge on the carbonyl carbon, making it a much more potent electrophile.[6][7]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[1][7]

  • Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.[2]

  • Deprotonation: The protonated ester is deprotonated by a weak base in the medium (like the alcohol or water) to regenerate the acid catalyst and yield the final ester product.

To ensure a high yield, the reaction equilibrium must be shifted towards the products. This is typically achieved by one of two strategies based on Le Chatelier's Principle:

  • Using a large excess of one reactant, usually the alcohol, which can also serve as the solvent.[3][8]

  • Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[9][10]

For the esterification of 5-Bromo-2-(difluoromethyl)benzoic acid, using the alcohol as the solvent is a straightforward and effective approach.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products CarboxylicAcid 5-Bromo-2-(difluoromethyl) benzoic Acid Protonation 1. Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H⁺ (from H₂SO₄) Catalyst->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Ester Ester Product Deprotonation->Ester Catalyst_Regen H⁺ (Regenerated) Deprotonation->Catalyst_Regen

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Synthesis of Methyl 5-Bromo-2-(difluoromethyl)benzoate

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols (e.g., ethanol, isopropanol), though reaction times may vary.

Materials and Reagents
ReagentCAS No.Molecular Wt.Amount (Example Scale)Notes
5-Bromo-2-(difluoromethyl)benzoic acid1261793-45-2265.03 g/mol 2.65 g (10.0 mmol)Starting material.
Methanol (MeOH), anhydrous67-56-132.04 g/mol 50 mL (excess)Reagent and solvent. Use anhydrous grade to favor the forward reaction.
Sulfuric Acid (H₂SO₄), concentrated7664-93-998.08 g/mol 0.5 mL (approx. 9 mmol)Catalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~150 mLExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ~100 mLAqueous solution for neutralization.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol ~50 mLFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ~5-10 gDrying agent.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(difluoromethyl)benzoic acid (2.65 g, 10.0 mmol).

    • Add anhydrous methanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

    • Place the flask in an ice-water bath to cool the solution.

  • Catalyst Addition:

    • While stirring and cooling, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise via a pipette. Caution: This addition is exothermic. A slow addition rate is crucial to control the temperature.

    • Once the addition is complete, remove the ice bath.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Extraction:

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold water.

    • Transfer this aqueous mixture to a 250 mL separatory funnel.

    • Add ethyl acetate (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer (top) contains the desired ester. Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of water.

      • Two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved; vent the funnel frequently.[9]

      • 50 mL of brine to remove residual water.[11]

    • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate to the organic layer and swirl. Let it stand for 15-20 minutes to absorb any residual water.

    • Filter the solution by gravity filtration into a pre-weighed round-bottom flask to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Purification:

    • The resulting crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is generally effective. The ester is less polar than the starting acid.

    • Alternatively, for larger scales or if the product is sufficiently volatile, purification can be achieved by vacuum distillation.[9][12]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve Acid in Methanol Catalyst 2. Add H₂SO₄ (Catalyst) Setup->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Quench 4. Quench with Water Reflux->Quench Extract 5. Extract with EtOAc Quench->Extract Wash 6. Wash with NaHCO₃ & Brine Extract->Wash Dry 7. Dry with Na₂SO₄ Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Purify Product (Chromatography/Distillation) Evaporate->Purify

Caption: Experimental Workflow for Esterification.

Expected Results & Characterization

ParameterExpected Outcome
Reaction Time 4-6 hours
Yield (Isolated) 85-95%
Appearance of Product Colorless oil or white solid
Purity (by ¹H NMR) >95% after purification
Characterization
¹H NMR (CDCl₃)Singlet for the methyl ester protons (~3.9 ppm)
¹³C NMR (CDCl₃)Signal for the ester carbonyl (~165 ppm)
Mass Spec (e.g., GC-MS)Molecular ion peak corresponding to C₉H₇BrF₂O₂ (m/z ~279)

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction - Inactive catalyst (e.g., old H₂SO₄).- Insufficient heating.- Wet reagents/solvent.- Use fresh, concentrated H₂SO₄.- Ensure the mixture is at a steady reflux.- Use anhydrous alcohol and dry glassware.
Low Yield - Incomplete reaction.- Loss of product during work-up.- Reversible reaction equilibrium.- Increase reaction time or catalyst loading slightly.- Perform extractions carefully.- Ensure a large excess of alcohol is used.[1]
Product Contamination - Incomplete removal of starting acid.- Side products from excessive heat.- Ensure thorough washing with NaHCO₃ solution.- Purify carefully by column chromatography.- Avoid excessively high reflux temperatures.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, adding it slowly to the reaction mixture while cooling.

    • Organic Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Historical reference, available through various sources).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ResearchGate. (2016, April 15). How to purify esterification product? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • ChemTalk. (2023, February 8). What is Fischer Esterification? Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid

Welcome to the technical support center for the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid. This valuable fluorinated building block is crucial for various applications in pharmaceutical and agrochemical researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid. This valuable fluorinated building block is crucial for various applications in pharmaceutical and agrochemical research. However, its synthesis can present challenges that impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles and optimize their synthetic outcomes. We will explore the causality behind experimental choices, offering robust protocols and troubleshooting solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your synthesis campaign.

Q1: What are the primary synthetic strategies for preparing 5-Bromo-2-(difluoromethyl)benzoic acid?

From an application standpoint, there are two predominant and logically sound approaches to constructing this molecule. The choice depends largely on the availability and cost of starting materials.

  • Route A: Electrophilic Bromination of a Difluoromethylated Precursor. This route begins with 2-(difluoromethyl)benzoic acid or its corresponding ester. The key step is the regioselective bromination at the 5-position. The carboxylic acid is a meta-director, while the difluoromethyl group is generally considered weakly deactivating and ortho-, para-directing. This combination favors bromination at the desired 5-position, para to the difluoromethyl group and meta to the carboxyl group.

  • Route B: Difluoromethylation of a Brominated Precursor. This strategy starts with a readily available 5-brominated benzoic acid derivative, such as 5-bromo-2-methylbenzoic acid or 5-bromo-2-formylbenzoic acid. The core transformation is the introduction of the difluoromethyl group. This often involves the generation of difluorocarbene or the use of specific difluoromethylating reagents.

Q2: Which analytical techniques are essential for monitoring this synthesis?

To ensure a successful reaction, real-time monitoring is critical. We strongly recommend the following:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this synthesis. It is ideal for tracking the consumption of starting material and the formation of the product and any byproducts, such as isomers or di-brominated species. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for structural confirmation. The characteristic triplet signal in the ¹H NMR spectrum for the -CHF₂ proton and the corresponding doublet in the ¹⁹F NMR spectrum provide unambiguous evidence of the difluoromethyl group's presence.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is vital for identifying the mass of the product and impurities, confirming the success of the reaction and aiding in byproduct analysis.

Q3: What are the most critical safety precautions for this synthesis?

  • Handling Brominating Agents: Reagents like N-bromosuccinimide (NBS) and liquid bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Difluorocarbene Precursors: Some methods generate difluorocarbene from precursors like sodium chlorodifluoroacetate at elevated temperatures. This can lead to significant pressure buildup from CO₂ evolution, which must be carefully controlled, especially on a larger scale.

  • Acidic Conditions: Many steps use strong acids like sulfuric acid. These are highly corrosive and require careful handling. Always add acid to water or other solvents slowly and with cooling.

Troubleshooting Guide: From Low Yield to High Purity

This section provides direct answers to specific experimental problems.

Issue 1: Low Overall Yield

Q: My overall yield is consistently low. What are the likely causes and how can I improve it?

A low yield can stem from several stages of the process. Let's break down the potential culprits based on the synthetic route.

Potential Cause A: Inefficient Bromination (Route A)

If you are brominating 2-(difluoromethyl)benzoic acid, poor yield often points to suboptimal reaction conditions or the wrong choice of brominating agent.

  • Explanation: The benzene ring is deactivated by both the carboxyl and difluoromethyl groups, requiring forcing conditions for electrophilic bromination. However, overly harsh conditions can lead to the formation of undesired byproducts, including di-brominated species.

  • Solution Protocol:

    • Reagent Selection: Use N-bromosuccinimide (NBS) as the brominating agent. It is often more selective than liquid bromine and easier to handle.[1][3]

    • Catalyst/Solvent: Perform the reaction in a strong acid solvent system, such as concentrated sulfuric acid or a mixture of trifluoroacetic acid and sulfuric acid. This protonates the carbonyl, further directing the bromination and increasing the electrophilicity of the brominating species.[4][5]

    • Temperature Control: Add the NBS in portions at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the addition, allow the reaction to slowly warm to room temperature or slightly above (e.g., 20-25 °C) and stir for an extended period (12-16 hours).[1][3]

    • Monitoring: Track the reaction by HPLC. If it stalls, a small additional charge of NBS can be added.[1][3]

Potential Cause B: Inefficient Difluoromethylation (Route B)

If you are converting a precursor like 5-bromo-2-formylbenzoic acid or 5-bromo-2-methylbenzoic acid, the difluoromethylation step is the most probable source of low yield.

  • Explanation: The introduction of the -CHF₂ group can be challenging. For example, converting a benzaldehyde to a difluoromethyl group often requires a two-step process (e.g., conversion to a dithiane followed by fluorination), which can have cumulative yield losses. A more direct approach using difluorocarbene is often preferred.

  • Solution Protocol (via Difluorocarbene):

    • Reagent & Generation: A common and effective precursor for difluorocarbene (:CF₂) is sodium chlorodifluoroacetate (ClCF₂CO₂Na). When heated in a polar aprotic solvent like DMF or NMP, it decarboxylates to generate the carbene in situ.

    • Substrate: This method works well for O-difluoromethylation of phenols. For the C-difluoromethylation required here, alternative reagents might be necessary. A more modern approach involves using reagents like difluoromethyl triphenylphosphonium bromide or difluoromethylene phosphobetaine, which can react with various functional groups under milder conditions.[6]

    • Temperature & Pressure: The decarboxylation of ClCF₂CO₂Na requires high temperatures (typically >160 °C). As mentioned, this generates CO₂, so the reaction must be conducted in a vessel capable of withstanding pressure or with a system to safely vent the gas.

Issue 2: Significant Impurity Formation

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity profiles often provide clear clues about what went wrong in the reaction.

Impurity A: 3,5-Dibromo-2-(difluoromethyl)benzoic acid

  • Identification: This impurity will have a molecular weight corresponding to the addition of a second bromine atom and can be readily identified by LC-MS.

  • Cause: The most common cause is the use of excess brominating agent or reaction conditions that are too harsh (e.g., high temperature). While the first bromination is directed to the 5-position, a second bromination can occur.

  • Prevention & Removal:

    • Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent (e.g., NBS).

    • Temperature: Maintain strict temperature control as described in the protocol above.

    • Purification Strategy: This byproduct can be particularly difficult to remove. A patent for a related compound suggests a clever strategy: esterify the crude acid mixture. The resulting methyl esters often have different boiling points, allowing for separation by fractional distillation under reduced pressure. The purified ester is then hydrolyzed back to the high-purity acid.[5]

Impurity B: Positional Isomers (e.g., 4-Bromo Isomer)

  • Identification: Isomers will have the same mass as the desired product, making MS identification alone insufficient. They must be identified by comparing their retention time in HPLC to a known standard or by detailed NMR analysis.

  • Cause: While the directing groups strongly favor the 5-position, small amounts of other isomers can form if the reaction conditions are not optimal.

  • Prevention & Removal:

    • Reaction Control: Adhering to a well-tested bromination protocol is the best preventative measure.

    • Recrystallization: The most effective method for removing isomers is often fractional recrystallization. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes) to exploit solubility differences between the isomers.[7]

Issue 3: Purification and Isolation Difficulties

Q: I'm struggling to isolate a clean, solid product after the reaction. What purification workflows do you recommend?

A robust purification strategy is essential for obtaining a high-quality final product.

Scenario A: The crude product contains unreacted non-acidic starting material.

  • Solution: Acid-Base Extraction. This is a highly effective and classic technique for separating carboxylic acids from neutral or basic impurities.[7]

    • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Extract the organic layer with an aqueous base solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The desired benzoic acid product will deprotonate and move into the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer, containing neutral impurities, can be discarded.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. The pure carboxylic acid will precipitate out.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[7]

Scenario B: The final product is an oil or fails to crystallize.

  • Explanation: This can be due to residual solvent or the presence of impurities that are inhibiting crystallization (acting as a eutectic mixture).

  • Solutions:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating.

    • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil. Stir or sonicate the mixture vigorously. This can often induce precipitation of the product as a solid, which can then be filtered.

    • Recrystallization Screening: If trituration fails, perform a systematic screening of recrystallization solvents. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., toluene, ethanol/water, acetic acid/water).

Data & Workflow Visualization

To assist in your experimental design, the following tables and diagrams summarize key information.

Tables for Quick Reference

Table 1: Comparison of Primary Synthetic Routes

FeatureRoute A: Bromination of PrecursorRoute B: Difluoromethylation of Precursor
Starting Material 2-(difluoromethyl)benzoic acid5-bromo-2-methylbenzoic acid or 5-bromo-2-formylbenzoic acid
Key Reagents NBS, H₂SO₄Difluorocarbene source (e.g., ClCF₂CO₂Na) or other fluorinating agents
Typical Yield 70-85% (for bromination step)[1][5]Highly variable depending on the specific method
Pros Good regioselectivity; often higher yielding.May use more readily available starting materials.
Cons Starting material can be expensive.Difluoromethylation can be low-yielding or require harsh conditions/specialized reagents.

Table 2: Quick Troubleshooting Guide

Problem ObservedLikely CauseSuggested Solution
High levels of dibromo- impurity Excess brominating agent or high temperature.Use max 1.1 eq. of NBS; maintain temperature at 0-25 °C.[1][5]
Reaction stalls / incomplete Insufficiently activating conditions.Ensure use of strong acid (H₂SO₄); monitor by HPLC and add more NBS if needed.[3]
Final product is dark/oily Residual catalyst or impurities.Purify via acid-base extraction followed by recrystallization.[7]
Low yield in hydrolysis step Incomplete reaction or side reactions.Use LiOH in THF/water; ensure sufficient reaction time (monitor by TLC/HPLC).
Experimental and Logic Diagrams

Below are diagrams created using DOT language to visualize key workflows.

cluster_start Starting Material Decision cluster_route_a Route A cluster_route_b Route B start Select Starting Material Strategy sm1 2-(difluoromethyl)benzoic acid start->sm1 sm2 5-bromo-2-methylbenzoic acid start->sm2 ra1 Bromination (NBS, H₂SO₄) sm1->ra1 High Regioselectivity rb1 Side-chain Functionalization (e.g., Radical Bromination) sm2->rb1 ra2 Workup & Purification ra1->ra2 final_product 5-Bromo-2-(difluoromethyl) benzoic acid ra2->final_product rb2 Difluoromethylation (Fluorinating Agent) rb1->rb2 Multi-step, potential yield loss rb3 Workup & Purification rb2->rb3 rb3->final_product

Caption: High-level decision workflow for the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid.

start Crude Product (Post-Reaction) q1 Are non-acidic impurities present? start->q1 proc1 Perform Acid-Base Extraction q1->proc1 Yes q2 Is the product a solid? q1->q2 No proc1->q2 proc2 Triturate with non-polar solvent (e.g., Hexanes) q2->proc2 No (Oily) proc3 Perform Recrystallization q2->proc3 Yes proc2->proc3 end Pure, Solid Product proc3->end

Caption: Decision tree for the purification and isolation of the final product.

References

  • Google Patents.CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • ScienceDirect. Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids.[Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.[Link]

  • RSC Publishing. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers.[Link]

  • Google Patents.CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Google Patents.
  • NextSDS. 2-bromo-5-(difluoromethoxy)benzoic acid — Chemical Substance Information.[Link]

  • PatSnap. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka.[Link]

  • ResearchGate. Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid.[Link]

  • Google Patents.CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • MilliporeSigma. 5-Bromo-2-(trifluoromethyl)benzoic acid.[Link]

  • RSC Publishing. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications.[Link]

  • PrepChem.com. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole.[Link]

  • PMC. 5-Bromo-2-(phenylamino)benzoic acid.[Link]

  • Scribd. Efficient Production of 5-Bromo-2-Halo Benzoic Acid.[Link]

  • PubChem. 5-Bromo-2-methylbenzoic acid.[Link]

  • PubChem. 5-bromo-1H-indene.[Link]

  • NextSDS. 2-BROMO-2,3-DIHYDRO-5-FLUORO-1H-INDEN-1-ONE.[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-(difluoromethyl)benzoic acid

Welcome to the technical support center for 5-Bromo-2-(difluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-2-(difluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 5-Bromo-2-(difluoromethyl)benzoic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic strategies for halogenated aromatic carboxylic acids, likely impurities include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the bromination of 2-(difluoromethyl)benzoic acid, this starting material may be present in the crude product.

  • Over-brominated Byproducts: A frequent side reaction during bromination is the formation of di-brominated species, such as 3,5-Dibromo-2-(difluoromethyl)benzoic acid. Separating these can be challenging due to their similar chemical properties.[1][2]

  • Isomeric Impurities: Depending on the directing effects of the substituents, small amounts of other positional isomers of the bromo-substituted product might form.[3][4]

  • Neutral or Basic Impurities: Byproducts from other reaction steps or residual reagents that are not acidic.[5][6]

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and leftover reagents like N-Bromosuccinimide (NBS) or its byproducts.

Q2: I have my crude product. What is the first purification technique I should try?

A2: The best initial approach depends on the physical state of your crude product and the suspected nature of the impurities. A general decision-making workflow is outlined below. For solid products, a well-executed acid-base extraction followed by recrystallization is often the most efficient starting point.[7][8] This combination effectively removes neutral/basic impurities and then purifies the solid acid based on solubility differences.

Q3: How do I assess the purity of my 5-Bromo-2-(difluoromethyl)benzoic acid after purification?

A3: A multi-faceted approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. A single spot suggests a high degree of purity, while multiple spots indicate the presence of impurities. Remember that streaking can be an issue for carboxylic acids on silica gel; this can be mitigated by adding 0.5-1% acetic acid to your eluent system.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to be lower and broader.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis.[10][11] Reverse-phase HPLC with UV detection can provide a precise purity value (often reported as % area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of your desired product and help identify and quantify any remaining impurities, especially isomers or starting materials.

Purification Strategy Workflow

The following diagram provides a logical workflow for selecting an appropriate purification strategy.

Purification_Workflow start Crude Product 5-Bromo-2-(difluoromethyl)benzoic acid solid_check Is the product a solid? start->solid_check impurity_check Are neutral/basic impurities suspected? solid_check->impurity_check Yes chromatography Perform Column Chromatography solid_check->chromatography No (Oil/Gum) extraction Perform Acid-Base Extraction impurity_check->extraction Yes recrystallization Perform Recrystallization impurity_check->recrystallization No extraction->recrystallization purity_analysis Assess Purity (TLC, MP, HPLC, NMR) recrystallization->purity_analysis chromatography->purity_analysis end Pure Product purity_analysis->end

Caption: Decision workflow for purifying 5-Bromo-2-(difluoromethyl)benzoic acid.

Troubleshooting Guide

Problem Encountered Likely Cause(s) Recommended Solution(s)
Product is an oil or sticky gum instead of a solid after workup. 1. High concentration of impurities depressing the melting point. 2. Presence of residual high-boiling point solvents (e.g., DMF, DMSO).1. Attempt purification by column chromatography first to remove the bulk of impurities.[7] 2. Ensure solvents are thoroughly removed under high vacuum, possibly with gentle heating. 3. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization.
Significant streaking or tailing on a silica gel TLC plate. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to poor elution behavior.[7]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). This keeps the compound fully protonated, minimizing interaction with the silica and resulting in a well-defined spot.[7]
Low recovery yield after recrystallization. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[9] 2. The chosen solvent is too good, even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12] 2. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12] 3. If a single solvent is too effective, try a mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexane).[8] 4. To prevent premature crystallization, preheat the filtration funnel and use a stemless funnel.[7]
Purity does not improve after recrystallization. The primary impurity has very similar solubility properties to the desired product (e.g., a di-brominated byproduct).1. A different purification technique is required. Column chromatography is the method of choice for separating compounds with similar polarities.[7][13] 2. Try a different recrystallization solvent system that may better exploit subtle solubility differences.
An emulsion forms during acid-base extraction. The organic and aqueous layers are not separating cleanly, often due to fine particulate matter or similar densities.1. Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[5] 2. Allow the separatory funnel to stand undisturbed for a longer period. 3. Gently swirl the funnel instead of vigorous shaking.[7] 4. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Final product has a grey or black color. Residual transition metal catalyst (e.g., palladium) from a cross-coupling reaction is present.[14]1. During workup, after dilution with an organic solvent, filter the mixture through a pad of Celite® to trap finely dispersed metal particles.[14] 2. Perform an aqueous wash with a solution of a chelating agent like ammonium chloride or EDTA.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral/Basic Impurities

This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the acidic product is deprotonated to form a water-soluble carboxylate salt, while neutral or basic impurities remain in the organic layer.

AcidBase_Extraction cluster_0 Step 1: Extraction with Base cluster_1 Step 2: Separation cluster_2 Step 3: Re-acidification & Back-Extraction cluster_3 Step 4: Isolation sep_funnel_1 Organic Layer (Ether/EtOAc) R-COOH (Product) + Neutral Impurities Aqueous Layer Add NaHCO₃ (aq) organic_1 Organic Layer (Neutral Impurities) [Discard] sep_funnel_1:f0->organic_1 Separate aqueous_1 Aqueous Layer (R-COO⁻Na⁺) [Keep] sep_funnel_1:f1->aqueous_1 Separate sep_funnel_2 sep_funnel_2 aqueous_1->sep_funnel_2:f1 organic_2 Organic Layer (Pure R-COOH) [Dry & Evaporate] sep_funnel_2:f0->organic_2 Separate aqueous_2 Aqueous Layer (Salts) [Discard] sep_funnel_2:f1->aqueous_2 Separate

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7] Stopper the funnel and invert gently several times, venting frequently to release CO₂ pressure. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer containing neutral and basic impurities can now be set aside.[6]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure carboxylic acid should form.[6][15]

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.[12] Allow the solid to air-dry.

    • If an oil forms or no solid appears: Extract the acidified aqueous layer back into two or three portions of fresh diethyl ether or ethyl acetate.[16] Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[5]

Protocol 2: Recrystallization

This is the most powerful technique for purifying solid organic compounds.[17] It relies on the principle that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water, or mixtures like ethanol/water) to find one where it is sparingly soluble at room temperature but dissolves completely when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Add more hot solvent in small portions until the solid just dissolves completely.[12][17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystallization.[9][12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent before analysis.

Protocol 3: Flash Column Chromatography

This technique is essential for separating impurities with polarities similar to the product, such as di-brominated byproducts.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will show good separation between your product and impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. Crucially, add 0.5-1% acetic acid to the eluent to prevent tailing.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (with air or nitrogen) to force the solvent through the silica gel. Collect fractions continuously.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-(difluoromethyl)benzoic acid.

References

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Purity Analysis of 5-Bromo-2-chlorobenzoic Acid. Retrieved from [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Troubleshooting

optimizing reaction conditions for 5-Bromo-2-(difluoromethyl)benzoic acid coupling

Welcome to the Technical Support Center for 5-Bromo-2-(difluoromethyl)benzoic acid workflows. As a Senior Application Scientist, I have designed this portal for researchers, synthetic chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-(difluoromethyl)benzoic acid workflows. As a Senior Application Scientist, I have designed this portal for researchers, synthetic chemists, and drug development professionals who require robust, scalable methodologies for functionalizing this highly versatile, yet challenging, bifunctional building block.

Below, you will find targeted troubleshooting guides, mechanistic insights, and self-validating protocols to ensure your coupling reactions succeed on the first attempt.

Section 1: Strategic Workflow & Chemoselectivity

When working with 5-bromo-2-(difluoromethyl)benzoic acid, the primary challenge is achieving precise chemoselectivity. The molecule contains two reactive sites: the C1 carboxylic acid (primed for amidation or esterification) and the C5 aryl bromide (primed for transition-metal-catalyzed cross-coupling).

Workflow Start 5-Bromo-2-(difluoromethyl) benzoic acid AmideBranch C1 Modification (Amide Coupling) Start->AmideBranch Target -COOH SuzukiBranch C5 Modification (Suzuki Cross-Coupling) Start->SuzukiBranch Target -Br AcidChloride SOCl2 / DMF (cat.) 80-100°C AmideBranch->AcidChloride Overcomes Steric Hindrance HATU HATU / DIPEA 0°C to RT AmideBranch->HATU Mild Conditions DirectSuzuki Direct Coupling (Pd(dppf)Cl2, aq. Base) SuzukiBranch->DirectSuzuki Step Economy ProtectedSuzuki Esterification First (MeOH/H+) SuzukiBranch->ProtectedSuzuki Prevents Catalyst Poisoning AmideProduct Difluoromethyl Benzamide Derivative AcidChloride->AmideProduct HATU->AmideProduct SuzukiProduct 5-Aryl-2-(difluoromethyl) benzoic acid DirectSuzuki->SuzukiProduct ProtectedSuzuki->SuzukiProduct Post-coupling Hydrolysis

Divergent synthetic workflow for 5-bromo-2-(difluoromethyl)benzoic acid modifications.

Section 2: Amide Coupling (C1) – FAQs & Troubleshooting

Q: Why am I getting persistently low yields (<30%) when using standard carbodiimide (EDC/HOBt) coupling conditions? A: The causality here is a combination of sterics and electronics. The difluoromethyl ( −CF2​H ) group at the ortho position (C2) exerts significant steric bulk, which physically blocks bulky coupling intermediates. Furthermore, its strong inductive electron-withdrawing effect destabilizes the transient O -acylisourea intermediate formed during EDC coupling, leading to rapid, unproductive hydrolysis or N -acylurea rearrangement. Solution: You must shift to a more reactive acylium ion equivalent. Converting the carboxylic acid to an acid chloride using Thionyl Chloride ( SOCl2​ ) bypasses this steric barrier entirely[1].

Q: Does the −CF2​H group undergo defluorination under basic amidation conditions? A: Generally, the −CF2​H group is stable to non-nucleophilic organic bases (like DIPEA or TEA) at room temperature. However, prolonged exposure to primary or secondary aliphatic amines (your nucleophile) at elevated temperatures (>60 °C) can induce nucleophilic displacement of fluoride. Solution: If using direct coupling reagents like HATU, strictly maintain the reaction temperature between 0 °C and room temperature. If using the acid chloride method, perform the nucleophilic addition step at 0 °C.

Section 3: Suzuki-Miyaura Cross-Coupling (C5) – FAQs & Troubleshooting

Q: Can I perform a Suzuki-Miyaura coupling directly on the free carboxylic acid, or must I protect it as an ester first? A: Direct Suzuki coupling on the free acid is highly efficient and improves step economy, but it requires rigorous base management[2]. The free −COOH will immediately consume one equivalent of your inorganic base. If you only use the standard 2.0 equivalents of base, the remaining 1.0 equivalent is often insufficient to drive the rate-limiting transmetalation step, stalling the catalytic cycle. Solution: Use a minimum of 3.0 to 4.0 equivalents of a mild inorganic base (e.g., K3​PO4​ or Na2​CO3​ ) in a biphasic solvent system (e.g., 1,4-Dioxane/Water).

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to -CF2H/-COOH) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Adds Aryl Bromide Transmet Transmetalation (Rate-limiting step) PdII->Transmet Requires Excess Aq. Base PdII_Ar Ar-Pd(II)-Ar' Complex Transmet->PdII_Ar Boronic Acid Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting rate-limiting transmetalation steps.

Q: I am observing significant protodeboronation of my boronic acid partner. How do I prevent this? A: The highly electron-deficient nature of the 5-bromo-2-(difluoromethyl)benzoate anion makes oxidative addition very fast, but if the subsequent transmetalation is slow, the boronic acid sits in the basic aqueous environment and undergoes protodeboronation. Solution: Accelerate transmetalation by increasing the water ratio in your solvent (e.g., move from 4:1 to 3:1 Dioxane:Water) or switch to a more stable, pre-activated nucleophile like a potassium aryltrifluoroborate salt.

Section 4: Quantitative Optimization Matrices

Table 1: Amide Coupling Reagent Matrix (C1 Modification)

Reagent SystemBaseSolventTempAvg. YieldCausality / Notes
EDC / HOBt DIPEADMFRT< 30%Fails due to ortho-CF2H steric clash with O-acylisourea.
HATU DIPEADMF0 °C RT65 - 75%Highly reactive uronium salt overcomes mild sterics; monitor for epimerization.
SOCl2​ / DMF (cat.) None (Step 1)DCE80 - 100 °C> 85% Optimal. Small acylium ion perfectly bypasses steric hindrance[3].

Table 2: Suzuki-Miyaura Condition Matrix (C5 Modification)

Catalyst (5 mol%)Base (Equiv)Solvent SystemTempAvg. YieldCausality / Notes
Pd(PPh3​)4​ Na2​CO3​ (2.0)Toluene / EtOH90 °C< 40%Base depletion by free -COOH stalls transmetalation.
Pd(dppf)Cl2​ K3​PO4​ (4.0)Dioxane / H2​O (3:1)90 °C> 85% Optimal. Excess base ensures boronate formation; dppf resists carboxylate poisoning[2].

Section 5: Validated Experimental Protocols

Protocol A: Acid Chloride-Mediated Amide Coupling[1][3]

This protocol utilizes a self-validating intermediate check to ensure the steric barrier has been overcome before introducing expensive amine building blocks.

  • Activation: Suspend 5-bromo-2-(difluoromethyl)benzoic acid (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Reagent Addition: Add Thionyl Chloride ( SOCl2​ , 2.5 equiv) dropwise at room temperature, followed by 2 drops of anhydrous DMF[1].

    • Self-Validation Checkpoint 1: The addition of DMF must trigger immediate, visible gas evolution ( SO2​ and HCl ). This confirms the catalytic formation of the Vilsmeier-Haack active intermediate.

  • Heating: Heat the reaction mixture to 80–100 °C and stir for 2 to 4 hours[3].

    • Self-Validation Checkpoint 2: Before proceeding, withdraw a 5 µL aliquot, quench it into 100 µL of anhydrous methanol, and analyze via LC-MS. The complete disappearance of the starting material and the appearance of the methyl ester ( m/z ~265) validates 100% conversion to the acid chloride.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove all excess SOCl2​ and DCE.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and slowly add your amine nucleophile (1.1 equiv) and DIPEA (3.0 equiv). Stir for 1 hour.

Protocol B: Direct Aqueous Suzuki-Miyaura Coupling[2]

This protocol is designed to tolerate the free carboxylic acid while preventing catalyst deactivation.

  • Preparation: Charge a Schlenk flask with 5-bromo-2-(difluoromethyl)benzoic acid (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (3:1 volume ratio). Ensure the total base equivalents equal at least 3.5.

    • Self-Validation Checkpoint 1: The biphasic mixture must maintain a pH > 8. The free carboxylic acid will immediately consume 1.0 equivalent of the base. Spot the aqueous layer on pH paper; if it drops below 8, transmetalation will stall. Add additional K3​PO4​ if necessary.

  • Reaction: Heat the sealed flask to 90 °C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint 2: Within the first 30 minutes, the reaction mixture should transition from the red/orange of Pd(II) to a dark, homogeneous brown/black, indicating active Pd(0) cycling. If a silver mirror-like palladium black precipitate forms on the glass, the catalyst has crashed out due to oxygen ingress or base depletion.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the coupled difluoromethylbenzoic acid product, then extract with EtOAc.

Section 6: References

  • Title: Amplified Chemiluminescence Signal for Sensing Fluoride Ions Source: ACS Omega URL: [Link]

  • Title: Thiourea-Based Soft Actuators from Photo-triggered Fluoride Generation and Amplification Source: ACS Applied Polymer Materials URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-2-(difluoromethyl)benzoic acid

Welcome to the Advanced Formulation & Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to help researchers and drug development professionals overcome the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation & Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 5-Bromo-2-(difluoromethyl)benzoic acid .

This guide bypasses generic advice, focusing instead on the mechanistic causality behind this molecule's behavior, offering self-validating protocols, and providing authoritative strategies to achieve reliable aqueous solubility.

Part 1: Molecular Profiling & Root Cause Analysis

Before applying a solubilization strategy, we must understand the thermodynamic and electronic forces driving the molecule out of solution.

Q1: Why does 5-Bromo-2-(difluoromethyl)benzoic acid precipitate in standard biological buffers (pH 7.4) despite having an ionizable carboxylic acid?

The Causality: The insolubility of this compound is driven by a conflict between its ionization state and its extreme lipophilicity. The difluoromethyl (-CHF₂) and bromo (-Br) groups are highly lipophilic and strongly electron-withdrawing[1]. These groups pull electron density away from the carboxylic acid, lowering its pKa to approximately 3.0–3.5, compared to a standard benzoic acid (pKa ~4.2)[2].

While a lower pKa guarantees the molecule is fully deprotonated (ionized) at physiological pH (7.4), the massive hydrophobic bulk of the halogenated ring drives hydrophobic aggregation[3]. The resulting sodium or potassium salts of such highly lipophilic acids often exhibit low intrinsic solubility, causing them to "salt out" or form insoluble micellar aggregates in high-ionic-strength buffers like PBS.

Q2: My kinetic solubility data from DMSO stock dilutions shows high solubility, but the compound crashes out after 24 hours. Why?

The Causality: You are observing the collapse of a metastable, supersaturated solution. Kinetic solubility measurements rely on diluting a highly concentrated DMSO stock into an aqueous buffer. The solvent shift temporarily traps the hydrophobic molecules in the aqueous phase[4]. Over time (typically 12–24 hours), the compound overcomes the activation energy barrier for nucleation and precipitates into its lowest-energy crystalline state. To obtain accurate data for lead optimization, you must measure thermodynamic solubility using solid-state equilibration[5][6].

Part 2: Data Presentation & Excipient Strategy

To rationally design a formulation, we must match the structural liabilities of the molecule with the correct excipient class.

Table 1: Physicochemical Drivers of Insolubility
Structural FeatureEffect on Acid pKaEffect on Lipophilicity (LogP)Solubilization Implication
Carboxylic Acid Ionizable centerHydrophilic when ionizedRequires pH > 5.5 for optimal dissolution.
Difluoromethyl (-CHF₂) Strong EWG (lowers pKa)High lipophilicityDrives hydrophobic aggregation; requires cavity-based solubilizers (e.g., Cyclodextrins).
Bromo (-Br) Mild EWG (lowers pKa)High lipophilicityIncreases crystal lattice energy; resists pure aqueous dissolution.
Table 2: Recommended Solubilization Matrices
Excipient ClassExampleMechanism of ActionRecommended Concentration
Cyclodextrins HP-β-CDInclusion complexation of the lipophilic aromatic ring[7].5% - 20% w/v
Co-solvents DMSO, PEG400Disrupts water hydrogen bonding, solvates lipophilic domains[8].0.5% - 5.0% v/v
Surfactants Tween 80Micellar encapsulation of hydrophobic regions[3].0.1% - 1.0% w/v

Part 3: Visual Workflows & Decision Logic

G Start Compound Precipitates in Assay Buffer CheckPH Is Buffer pH > 5.5? (Ensure Deprotonation) Start->CheckPH AdjustPH Adjust pH using NaOH or Buffer CheckPH->AdjustPH No CheckSol Is solubility resolved? CheckPH->CheckSol Yes AdjustPH->CheckSol AddCD Add 10-20% HP-β-CD (Inclusion Complexation) CheckSol->AddCD No Success Proceed to Assay (Stable Solution) CheckSol->Success Yes AddCosolvent Add 1% DMSO or PEG400 (Co-solvency) AddCD->AddCosolvent If still insoluble AddCD->Success Resolved AddCosolvent->Success

Figure 1: Decision tree for troubleshooting lipophilic acid precipitation in aqueous media.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Solubilization via HP-β-CD Inclusion Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this molecule. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic bromo-difluoromethyl-phenyl ring, shielding it from water, while the hydrophilic exterior maintains aqueous solubility[7][9].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4).

  • Wetting: Weigh the required amount of 5-Bromo-2-(difluoromethyl)benzoic acid powder. Add a trace amount of co-solvent (e.g., 1% of final volume as PEG400 or DMSO) to wet the highly crystalline powder[8].

  • Complexation: Gradually add the 20% HP-β-CD buffer to the wetted powder while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 12 hours to allow the inclusion complex to fully form.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved active pharmaceutical ingredient (API).

Self-Validating System: To validate the success of the complexation, perform a phase-solubility analysis (Higuchi-Connors plot). If the API concentration in the filtrate increases linearly with increasing HP-β-CD concentration (an AL​ -type curve), a 1:1 inclusion complex is thermodynamically confirmed, validating the protocol's efficacy.

Protocol B: Miniaturized Shake-Flask Thermodynamic Solubility Assay

To avoid the false positives of kinetic solubility, use this miniaturized shake-flask method to determine the true equilibrium solubility[5][10].

G Step1 1. Add excess solid compound to aqueous buffer Step2 2. Seal and shake at 25°C for 24-72 hours Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000g) Step2->Step3 Step4 4. HPLC-UV Analysis of the supernatant Step3->Step4 Step5 5. Calculate Equilibrium Thermodynamic Solubility Step4->Step5

Figure 2: Workflow for determining true thermodynamic solubility via the Shake-Flask method.

Step-by-Step Methodology:

  • Solid Addition: Dispense 2–5 mg of solid 5-Bromo-2-(difluoromethyl)benzoic acid into a 1.5 mL microcentrifuge tube.

  • Buffer Addition: Add 500 µL of the target aqueous medium (e.g., pH 7.4 phosphate buffer).

  • Incubation: Seal the tube and place it in a thermomixer. Shake at 400 rpm at a constant 25°C for 48 to 72 hours[10].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid[5].

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in mobile phase, and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve.

Self-Validating System: After the 48-hour shaking period, visually inspect the vial before centrifugation. If no solid pellet is visible at the bottom, the solution is not saturated. Your calculated solubility will be a false minimum. You must add more solid powder and repeat the incubation to ensure true thermodynamic equilibrium is reached.

References

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from: [Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from:[Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from: [Link]

  • NIH. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from:[Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from: [Link]

  • ResearchGate. Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. Retrieved from:[Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from: [Link]

  • Lookchem. Cas 97914-59-5, 2-(DIFLUOROMETHOXY)BENZOIC ACID. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 5-Bromo-2-(difluoromethyl)benzoic Acid Production

Introduction Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-(difluoromethyl)benzoic acid. This molecule is a critical building block in medicinal chemistry and drug development, value...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-(difluoromethyl)benzoic acid. This molecule is a critical building block in medicinal chemistry and drug development, valued for the unique properties conferred by the difluoromethyl group, which can modulate acidity, lipophilicity, and metabolic stability. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize for large-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Synthetic Overview & Key Challenges

The synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid typically involves two critical transformations: the introduction of the difluoromethyl (-CF₂H) group and the regioselective bromination of the aromatic ring. The order of these steps can vary, but a common strategy involves the difluoromethylation of a pre-functionalized benzoic acid derivative. The primary challenge in the scale-up of this process lies in the handling of difluoromethylating agents and controlling the reaction conditions to minimize impurity formation and ensure high yields.

Difluoromethylation reactions often proceed via a difluorocarbene (:CF₂) intermediate, which is highly reactive and can lead to side reactions if not properly controlled.[1] Subsequent purification of the final product from structurally similar impurities can also be a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2-(difluoromethyl)benzoic acid at a lab scale? A1: A frequently employed route involves the difluoromethylation of a suitable precursor like 5-bromo-2-formylbenzoic acid or its corresponding ester. The aldehyde is converted to the difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. Alternatively, direct difluoromethylation of a benzoic acid derivative can be achieved using various copper or palladium-catalyzed cross-coupling reactions with a suitable CF₂H source.[2]

Q2: Why is temperature control so critical during the difluoromethylation step? A2: Temperature control is paramount for several reasons. Many difluoromethylating agents are thermally sensitive and can decompose at elevated temperatures, leading to reduced efficiency. Furthermore, the generation of the highly reactive difluorocarbene intermediate is temperature-dependent.[1] If the temperature is too high, the carbene may decompose or lead to undesired side reactions before it can react with the substrate. Conversely, if the temperature is too low, the reaction may be impractically slow.

Q3: My final product is a dark grey or black color. What is the likely cause? A3: A dark coloration, particularly after a cross-coupling reaction, is almost always due to residual palladium or copper catalyst that has precipitated as fine metal particles ("palladium black" or "copper black").[3] These can be challenging to remove by standard filtration and often require specific workup procedures.

Q4: What are the primary safety concerns when working with difluoromethylating agents? A4: Many fluorinating agents are corrosive, toxic, and react violently with water. It is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[4][5] Always consult the Safety Data Sheet (SDS) for the specific reagent being used. The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

Troubleshooting & Optimization Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 5-Bromo-2-(difluoromethyl)benzoic acid.

Issue 1: Low or No Product Yield

Low yield is a frequent problem in difluoromethylation reactions. The causes can often be traced back to the generation and reactivity of the difluorocarbene intermediate or the stability of the starting materials.

Potential Cause Explanation & Recommended Solution In-Process Control
Inefficient Difluorocarbene Generation The choice of base and solvent is critical for deprotonating the difluorocarbene precursor. A base that is too weak may not be effective, while one that is too strong could decompose the precursor or substrate.[1] Solution: Screen a range of bases (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) and ensure anhydrous conditions, as water can quench the carbene.Monitor the consumption of the starting material by TLC or LC-MS. If the reaction stalls, consider a stepwise addition of a stronger base at low temperature.
Poor Nucleophile Reactivity For reactions involving nucleophilic attack on a difluoromethyl source, the reactivity of the substrate is key. Steric hindrance around the reactive site can significantly slow the reaction. Solution: Increase reaction temperature or time. For highly hindered substrates, a different synthetic route or a less sterically demanding difluoromethylating agent may be necessary.[1]Track the formation of the product over time. A plateau in conversion suggests a reactivity issue rather than reagent decomposition.
Reagent or Substrate Decomposition The starting material or the difluoromethylating agent may not be stable under the required reaction conditions (e.g., high temperature or strongly basic/acidic media). Solution: Perform a stability test of your starting material under the reaction conditions without the other reagents. Consider adding the base or other reagents slowly at a lower temperature to control any exotherms.Use HPLC to check for the appearance of degradation peaks corresponding to your starting material or key intermediates.
Issue 2: Formation of Significant Impurities

The formation of impurities complicates purification and reduces the overall yield. Understanding the source of these byproducts is the first step toward mitigating their formation.

Common Impurity Likely Source & Identification Mitigation Strategy
Over-brominated Species (e.g., 3,5-Dibromo-2-(difluoromethyl)benzoic acid) Occurs if the bromination reaction is not selective or if reaction conditions are too harsh. Can be identified by MS (distinct isotopic pattern for two bromine atoms) and NMR.Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂), control the stoichiometry carefully (1.0-1.1 equivalents), and maintain a lower reaction temperature.[6]
Isomeric Byproducts Bromination at an undesired position on the aromatic ring can occur if the directing effects of the substituents are not sufficiently controlled. Isomers can often be separated and identified by HPLC and 2D NMR.The choice of solvent and catalyst can influence regioselectivity. Running the reaction at a lower temperature often enhances selectivity.
Hydrolyzed Starting Material If the reaction involves an ester intermediate, premature hydrolysis back to the carboxylic acid can occur during workup or the reaction itself, especially if aqueous basic conditions are used.Protect the carboxylic acid as an ester (e.g., methyl or ethyl) and perform the hydrolysis in a separate, controlled final step.[6] Use anhydrous workup conditions where possible.
Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and solve issues related to low product yield.

G start Problem: Low Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed Reaction Stalled check_sm->sm_not_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes cause_reactivity Cause: Poor Reactivity / Inefficient Activation sm_not_consumed->cause_reactivity solution_reactivity Action: - Increase Temperature/Time - Screen Stronger Bases/Catalysts - Check Reagent Quality cause_reactivity->solution_reactivity check_product Is Desired Product Formed? sm_consumed->check_product product_not_formed Decomposition check_product->product_not_formed No product_low_yield Side Reactions / Poor Isolation check_product->product_low_yield Yes cause_decomp Cause: SM or Intermediate Unstable product_not_formed->cause_decomp solution_decomp Action: - Lower Reaction Temperature - Reduce Reaction Time - Use Milder Reagents cause_decomp->solution_decomp cause_side_reactions Cause: Competing Pathways product_low_yield->cause_side_reactions solution_side_reactions Action: - Optimize Stoichiometry - Change Solvent - Analyze Byproducts to Understand Pathway cause_side_reactions->solution_side_reactions

Caption: Troubleshooting decision tree for low product yield.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction and Purification

This protocol is effective for separating the acidic final product from neutral organic impurities and residual non-polar starting materials.

  • Dissolution: Once the reaction is complete (as monitored by TLC/HPLC), quench the reaction appropriately (e.g., with aqueous NH₄Cl). Dilute the reaction mixture with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Basification: Transfer the mixture to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.[3][7]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Back-Extraction (Optional): To remove any basic impurities, wash the combined aqueous layer with a fresh portion of ethyl acetate or MTBE.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Removal of Residual Palladium Catalyst
  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Filtration through Celite®: Prepare a short plug of Celite® (diatomaceous earth) in a Büchner funnel. Filter the diluted reaction mixture through the Celite® pad. This is highly effective at trapping the finely dispersed palladium particles.[3]

  • Wash: Wash the Celite® pad with additional fresh solvent to ensure all the product is recovered.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, which should now be significantly lighter in color and ready for further purification (e.g., by recrystallization or chromatography).

Analytical Methods for Quality Control

Consistent and reliable analytical methods are crucial for optimizing and controlling the manufacturing process.

Technique Application Typical Parameters & Observations
HPLC with UV Detection Reaction Monitoring & Purity Assessment: Quantifies starting material, product, and impurities.Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Column: C18. Detection: UV at ~210-254 nm. The product should appear as a single, sharp peak with purity >98% for scale-up.[8][9]
LC-MS Impurity Identification: Provides molecular weight information for unknown peaks observed in HPLC, aiding in the identification of byproducts.ESI in negative mode is often effective for acidic compounds. The mass spectrum should confirm the molecular ion for the product and help elucidate the structures of impurities.[10]
¹H and ¹⁹F NMR Structural Confirmation: Confirms the chemical structure of the final product and key intermediates.In ¹H NMR, the difluoromethyl group (-CF₂H) appears as a characteristic triplet. In ¹⁹F NMR, it appears as a doublet. The integration and splitting patterns in the aromatic region confirm the substitution pattern.
TLC Rapid Reaction Monitoring: Quick, qualitative check of reaction progress.Eluent: A mixture of hexanes and ethyl acetate, often with a small amount of acetic acid to improve spot shape for acidic compounds. Aim for an Rf of ~0.3 for the product.[3]

Safety Precautions

All work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.[5]

  • Chemical Handling: 5-Bromo-2-(difluoromethyl)benzoic acid and related halogenated benzoic acids are classified as irritants, causing skin and serious eye irritation. Avoid breathing dust/fumes and ensure thorough washing after handling.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or uncontrolled reactions.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product or reagents to enter drains or waterways.[4]

References

  • MDPI. (2019). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Available at: [Link]

  • Quick Company. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Available at: [Link]

  • NBS Technical Note. (1964). Fluorination of Haloaromatic Compounds 1,2. Available at: [Link]

  • Google Patents. (2019). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]

  • Australian Journal of Chemistry. (2014). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Available at: [Link]

  • ACS Catalysis. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. Available at: [Link]

  • PubChem. 5-Bromo-2,4-difluorobenzoic acid. Available at: [Link]

  • CCS Chemistry. (2021). Mechanochemical Difluoromethylations of Alcohols. Available at: [Link]

  • Asian Journal of Organic Chemistry. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

  • Google Patents. Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
  • ResearchGate. (2018). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Available at: [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Available at: [Link]

  • University of Waterloo. (2018). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. Available at: [Link]

  • NextSDS. 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information. Available at: [Link]

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Metathesis. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Available at: [Link]

  • PMC. (2022). 5-Bromo-2-(phenylamino)benzoic acid. Available at: [Link]

  • The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Difluoromethylated Benzoic Acids

Welcome to the Advanced Chromatography Support Center. Difluoromethylated benzoic acids are critical, highly functionalized building blocks in modern drug development. However, their unique electronic properties—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Difluoromethylated benzoic acids are critical, highly functionalized building blocks in modern drug development. However, their unique electronic properties—specifically the strong electron-withdrawing nature of the difluoromethyl ( −CF2​H ) group—significantly alter their chromatographic behavior compared to unsubstituted benzoic acids.

This guide provides authoritative troubleshooting strategies to help researchers resolve peak tailing, optimize mobile phase chemistry, and ensure robust, reproducible HPLC-UV/MS assays.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase chemistry, you must determine whether the peak tailing is a physical system artifact or a chemical interaction. Follow this self-validating decision tree to isolate the root cause.

HPLC_Troubleshooting Start Observe Peak Tailing (Difluoromethylated Benzoic Acid) Neutral Inject Neutral Probe (e.g., Toluene) Start->Neutral Decision1 Does the neutral peak tail? Neutral->Decision1 Physical Physical Issue (Dead Volume, Column Void) Decision1->Physical  Yes   Chemical Chemical Issue (pH, Silanols, Metals) Decision1->Chemical  No   FixPhys Inspect fittings & replace guard/column Physical->FixPhys Decision2 Is Mobile Phase pH < 2.5? Chemical->Decision2 FixpH Adjust pH (Add 0.1% TFA/FA) Decision2->FixpH  No   FixCol Switch to Base-Deactivated/ Endcapped C18 Column Decision2->FixCol  Yes  

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my difluoromethylated benzoic acid peak tailing severely at a mobile phase pH of 4.0? Causality & Explanation: The root cause is partial ionization. Unsubstituted benzoic acid has a pKa of approximately 4.2[1]. However, the highly electronegative difluoromethyl group exerts a strong inductive electron-withdrawing effect, stabilizing the conjugate base and lowering the pKa (typically to ~3.5–3.8). If your mobile phase is buffered at pH 4.0, the analyte exists in a rapid, continuous equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. Because this interconversion occurs on a timescale similar to the chromatographic separation, it manifests as severe peak broadening, tailing, or even peak splitting—an artifact often referred to as inadequate buffering or the "strong solvent" effect[2]. Solution: According to the Henderson-Hasselbalch equation, the mobile phase pH must be strictly controlled to be at least 2 pH units below the analyte's pKa to ensure that >99% of the molecules are in a single, protonated form[3]. Adjust your aqueous mobile phase to pH 2.0–2.5.

Q2: I lowered the mobile phase pH to 2.5 using 0.1% formic acid, but I still observe a USP tailing factor > 1.5. What is the secondary cause? Causality & Explanation: Once pH is optimized, residual tailing is driven by secondary chemical interactions with the stationary phase or hardware. While basic compounds typically tail due to electrostatic attraction to ionized silanols, acidic compounds can suffer from irreversible adsorption on active sites or interactions with trace metal impurities (like Iron or Aluminum) within the silica matrix or stainless steel hardware[4]. Furthermore, even at low pH, some residual silanols may cause subtle hydrogen-bonding interactions[5]. Solution: Ensure you are using a highly endcapped, base-deactivated C18 column, which utilizes steric protection to shield residual silanols[6]. If metal chelation is suspected, passivate your LC system, use PEEK tubing, or switch to a column with a specialized hybrid-silica or polymer-based stationary phase[4].

Q3: How can I definitively prove whether the tailing is caused by column chemistry or a physical hardware issue? Causality & Explanation: It is visually impossible to distinguish between a chemical tail (acid-base interaction) and a physical tail (dead volume or column void) just by looking at the chromatogram of your analyte. You must implement a self-validating test by injecting a neutral, non-ionizable probe compound, such as toluene or uracil[6]. Solution: Neutral compounds do not participate in acid-base secondary interactions. If the neutral probe peak is perfectly symmetrical (USP tailing factor ~1.0) but your difluoromethylated benzoic acid tails, the issue is strictly chemical. Conversely, if the neutral peak also tails, you have a physical problem—such as extra-column dead volume, a poorly seated PEEK fitting, or a void at the head of the column[6][7].

Part 3: Standardized Experimental Protocol

Self-Validating Method for Acidic Analyte Optimization

Objective: Establish a robust, tail-free RP-HPLC method for difluoromethylated benzoic acids while systematically ruling out hardware artifacts.

Step 1: System Integrity & Void Verification (The Self-Validation Step)

  • Prepare a test mixture containing a neutral probe (e.g., 50 µg/mL Toluene) and the analyte (50 µg/mL difluoromethylated benzoic acid) in the initial mobile phase.

  • Inject 5 µL onto the HPLC system.

  • Calculate the USP Tailing Factor ( Tf​ ) for the neutral probe.

  • Validation Check: If Tf​ (Toluene) > 1.2, halt the chemical optimization. Inspect PEEK fittings, replace the guard column[7], and check for dead volume. Proceed to Step 2 only when Tf​ (Toluene) ≤ 1.1[6].

Step 2: Mobile Phase Acidification

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Formic Acid (LC-MS grade). Verify the pH is approximately 2.7.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v Formic Acid.

  • Causality: Formic acid ensures the mobile phase pH is >1 unit below the analyte's pKa, suppressing ionization and forcing the analyte into its highly retained, neutral state[3][8].

Step 3: Column Selection & Equilibration

  • Install a high-purity, base-deactivated, fully endcapped C18 column (e.g., 5 µm, 4.6 x 150 mm)[6][8].

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes until the baseline UV or MS signal stabilizes.

Step 4: Gradient Execution & Evaluation

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Monitor UV absorbance (e.g., 254 nm) or MS (Negative ESI mode).

  • Evaluate the analyte peak. If Tf​ remains > 1.5 despite a perfectly symmetrical neutral probe, replace the column with a polymer-based or hybrid-silica column to eliminate trace metal chelation[4].

Part 4: Quantitative Data & Modifier Selection

Selecting the correct mobile phase additive is critical for balancing peak shape with detector compatibility. Use the table below to select the appropriate modifier for your specific detector setup.

Mobile Phase Additive (0.1% v/v)Typical Aqueous pHLC-MS CompatibilityEffect on Acidic Peak Shape
Trifluoroacetic Acid (TFA) ~2.0Low (Causes severe ion suppression)Excellent (Strong ion-pairing and protonation)
Formic Acid (FA) ~2.7HighGood (Industry standard for LC-MS)[8]
Phosphoric Acid ~2.1None (Non-volatile, will foul MS source)Excellent (Ideal for UV detection only)[9]
Ammonium Acetate (10 mM) ~6.8HighVariable (Analyte is fully ionized; requires specialized column)

References

  • Source: sielc.
  • Source: lcms.
  • Source: sigmaaldrich.
  • Source: waters.
  • Source: axionlabs.
  • Source: chromforum.
  • Source: yolasite.
  • Source: agilent.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-2-(difluoromethyl)benzoic acid vs 5-bromo-2-(trifluoromethyl)benzoic acid reactivity

An in-depth technical comparison for researchers, synthetic chemists, and drug development professionals evaluating fluorinated building blocks. Executive Summary & Structural Causality In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for researchers, synthetic chemists, and drug development professionals evaluating fluorinated building blocks.

Executive Summary & Structural Causality

In modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a fundamental tactic to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity[1]. When designing functionalized aromatic scaffolds, 5-bromo-2-(trifluoromethyl)benzoic acid (5-Br-2-CF₃-BA) and 5-bromo-2-(difluoromethyl)benzoic acid (5-Br-2-CHF₂-BA) serve as highly versatile, bifunctional building blocks.

While these two molecules differ by only a single fluorine atom, this substitution dictates profoundly different physicochemical properties and synthetic reactivities. The trifluoromethyl (-CF₃) group is a sterically demanding, highly lipophilic, and strongly electron-withdrawing moiety[1]. In contrast, the difluoromethyl (-CHF₂) group is slightly smaller, less electron-withdrawing, and uniquely functions as a lipophilic hydrogen bond donor due to its highly polarized C-H bond[2].

As a Senior Application Scientist, I frequently observe that treating these two building blocks as synthetically interchangeable leads to stalled workflows. Understanding the causality behind their steric and electronic differences is critical for designing efficient divergent syntheses, particularly during carboxylic acid amidation and palladium-catalyzed cross-coupling.

Physicochemical Profiling: The "Why" Behind the Reactivity

To master the reactivity of these building blocks, one must analyze the interplay between the ortho-fluoroalkyl group and the carboxylic acid (C1), as well as its para-relationship to the bromide (C5).

  • Steric Hindrance (The Ortho Effect): The -CF₃ group has a van der Waals volume roughly equivalent to an isopropyl group[1]. Positioned ortho to the carboxylic acid, it creates severe steric shielding. This bulk physically blocks incoming nucleophiles (amines) during standard peptide coupling, often rendering reagents like HATU or EDC ineffective. The -CHF₂ group, lacking the third fluorine atom, relieves a critical degree of this steric clash, allowing standard uronium-based couplings to proceed.

  • Electronic Induction & Acidity (pKa): Fluorine exerts a powerful electron-withdrawing inductive effect (-I). The presence of three fluorine atoms in the -CF₃ group significantly stabilizes the carboxylate anion, lowering the pKa of the benzoic acid to approximately 2.0–2.5[3]. The -CHF₂ group is slightly less electron-withdrawing, resulting in a slightly higher pKa (~2.5–3.0).

  • Cross-Coupling Activation: Both the -CF₃ and -CHF₂ groups are positioned para to the C5-bromide. Their strong -I effects deplete electron density from the aromatic ring, highly activating the C-Br bond toward oxidative addition by Palladium(0) species. The CF₃ variant is marginally more activated due to its stronger electron-withdrawing nature.

  • Target Binding & ADME: Biologically, the -CHF₂ group is a competent hydrogen bond donor, capable of forming specific interactions within enzymatic pockets (e.g., mimicking hydroxyls or thiols)[2],[4]. The -CF₃ group is strictly hydrophobic and is utilized to fill lipophilic pockets and block oxidative metabolism[1].

Quantitative Data Comparison

The following table summarizes the key physicochemical and experimental parameters distinguishing the two building blocks.

Parameter5-Bromo-2-(trifluoromethyl)benzoic acid5-Bromo-2-(difluoromethyl)benzoic acid
CAS Number 654-97-7[5]1630983-04-8[6]
Fluoroalkyl Hansch π Value +0.88 (Highly Lipophilic)[1]+0.68 (Moderately Lipophilic)
Estimated pKa (COOH) ~ 2.0 - 2.5 (Stronger Acid)[3]~ 2.5 - 3.0 (Weaker Acid)
Steric Bulk (ortho to COOH) High (Isopropyl-like)Moderate
Hydrogen Bond Donor NoYes (Polarized C-H)[2],[4]
Optimal Amidation Strategy Acid Chloride generationDirect HATU/DIPEA coupling
C-Br Oxidative Addition Rate Extremely FastFast

Divergent Synthetic Workflows

Reactivity Start 5-Bromo-2-(R)-Benzoic Acid Amidation C1 Amidation Start->Amidation Coupling C5 Cross-Coupling Start->Coupling CF3_Amid R = CF3 High Sterics Acid Chloride Req. Amidation->CF3_Amid CHF2_Amid R = CHF2 Mod. Sterics HATU Compatible Amidation->CHF2_Amid CF3_Coup R = CF3 Highly Activated C-Br Coupling->CF3_Coup CHF2_Coup R = CHF2 Moderately Activated Coupling->CHF2_Coup

Divergent reactivity pathways of 5-bromo-2-(fluoroalkyl)benzoic acids.

Validated Experimental Protocols

To ensure high-yielding syntheses, the protocols below are designed as self-validating systems, incorporating specific analytical checkpoints to prevent downstream failures.

Protocol A: Amidation of 5-Bromo-2-(trifluoromethyl)benzoic acid

Causality: The steric bulk of the ortho-CF₃ group prevents efficient attack by amines on bulky active esters (like those formed by HATU). Converting the acid to an acid chloride creates a sterically minimized, highly electrophilic intermediate that overcomes this barrier.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Br-2-CF₃-BA (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) at 0 °C. Caution: Vigorous gas evolution (CO, CO₂) will occur. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LCMS. The reaction is complete when the starting material mass is entirely replaced by the corresponding methyl ester mass (formed via the acid chloride + MeOH).

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Add the desired amine (1.2 eq) followed by Triethylamine (TEA) (2.5 eq). Stir for 1 hour at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

AmidationWorkflow Substrate Ortho-Fluoroalkyl Benzoic Acid Choice Assess Steric Bulk Substrate->Choice CF3_Path -CF3 (High Sterics) Oxalyl Chloride / DMF Choice->CF3_Path CF3 CHF2_Path -CHF2 (Mod. Sterics) HATU / DIPEA Choice->CHF2_Path CHF2 AcidChloride Acid Chloride Intermediate CF3_Path->AcidChloride ActiveEster OBt/OAt Active Ester CHF2_Path->ActiveEster Product Amide Product AcidChloride->Product Amine, Base ActiveEster->Product Amine

Decision tree for amidation based on ortho-fluoroalkyl steric hindrance.

Protocol B: Amidation of 5-Bromo-2-(difluoromethyl)benzoic acid

Causality: The reduced steric profile of the -CHF₂ group allows for the use of standard coupling conditions. However, to prevent competitive guanidinylation of the amine by HATU, strict pre-activation of the acid is required.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 5-Br-2-CHF₂-BA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Self-Validation Checkpoint: Stir for 10 minutes at room temperature. Analyze a 2 µL aliquot via LCMS to confirm the complete consumption of the starting acid and the formation of the HOAt active ester intermediate.

  • Coupling: Once the active ester is fully formed, add the desired amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify.

Protocol C: Suzuki-Miyaura Cross-Coupling (Applicable to Both)

Causality: The highly electron-deficient nature of the aromatic ring accelerates oxidative addition. To prevent protodebromination (a common side reaction for electron-deficient aryl bromides), mild bases and highly active, sterically hindered phosphine ligands are preferred.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the 5-bromo-benzoic acid derivative (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Bubble nitrogen gas through the solution for 10 minutes to thoroughly deoxygenate.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Seal the vial.

  • Reaction: Heat at 80 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor by LCMS. If protodebromination is observed (>10%), lower the temperature to 65 °C for subsequent runs or switch to a more electron-rich catalyst system like Pd(dtbpf)Cl₂.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Inform
  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)
  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids Benchchem
  • The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Benchchem
  • 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 Manchester Organics
  • 5-bromo-2-(difluoromethyl)

Sources

Comparative

LC-MS Purity Validation of 5-Bromo-2-(difluoromethyl)benzoic acid Standards: A Comparative Guide

Executive Summary 5-Bromo-2-(difluoromethyl)benzoic acid (CAS 1630983-04-8) is a highly specialized fluorinated building block utilized in advanced pharmaceutical and agrochemical syntheses[1]. Ensuring the absolute puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-(difluoromethyl)benzoic acid (CAS 1630983-04-8) is a highly specialized fluorinated building block utilized in advanced pharmaceutical and agrochemical syntheses[1]. Ensuring the absolute purity of this standard is critical; trace regioisomers (e.g., 3-bromo or 4-bromo analogs) and incomplete fluorination byproducts can propagate through synthetic pathways, severely compromising the safety and efficacy of final Active Pharmaceutical Ingredients (APIs).

This guide objectively compares analytical methodologies—specifically standard C18 versus Pentafluorophenyl (PFP) stationary phases—and outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol strictly aligned with the latest ICH Q2(R2) validation guidelines[2].

Mechanistic Causality: Why Standard Methods Fail

Analytical method development is often treated as a trial-and-error exercise. However, a robust method must be built on the physicochemical causality of the molecule.

Ionization Strategy: The Bromine Signature

The presence of the carboxylic acid moiety dictates the use of Electrospray Ionization in negative mode (ESI-). Under these conditions, the molecule readily yields a deprotonated ion [M−H]− at m/z 248.9 and 250.9. The ~1:1 isotopic ratio inherent to the bromine atom provides a built-in mass spectral signature. This isotopic pattern acts as an internal validation mechanism, allowing analysts to differentiate the target analyte from background chemical noise with high confidence.

The Separation Challenge: C18 vs. PFP

Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. However, fluorinated and halogenated aromatics exhibit unique electron density distributions. The highly electronegative difluoromethyl group and the bulky bromine atom create a strong, localized dipole. On a standard C18 column, regioisomers (such as 3-bromo-5-(difluoromethyl)benzoic acid) often co-elute because their overall hydrophobicity is nearly identical[3].

The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The electron-deficient PFP ring acts as a strong Lewis acid, engaging in π−π interactions, dipole-dipole interactions, and hydrogen bonding with the analyte[4]. Furthermore, the rigid PFP phase provides superior shape selectivity, which is the exact mechanism required to resolve positional isomers of halogenated aromatics[3].

G Start Target: 5-Bromo-2-(difluoromethyl)benzoic acid Prop Analyze Physicochemical Properties (Fluorinated, Halogenated, Acidic) Start->Prop C18 Standard C18 Column (Hydrophobic Interactions Only) Prop->C18 Default Choice PFP PFP Column (Pentafluorophenyl) (π-π, Dipole, Shape Selectivity) Prop->PFP Orthogonal Approach C18_Result Poor Resolution of Regioisomers (e.g., 3-Bromo vs 5-Bromo) C18->C18_Result PFP_Result Baseline Resolution of Isomers & Halogenated Impurities PFP->PFP_Result

Figure 1: Decision tree for LC-MS column selection based on analyte properties.

Comparative Data: C18 vs. PFP Performance

The following table summarizes the experimental comparison between a standard C18 phase and a PFP phase for the purity validation of the standard. Relying on C18 introduces a high risk of overestimating standard purity due to hidden co-elutions[4].

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole, Shape
Resolution ( Rs​ ) (3-Br vs 5-Br) 0.8 (Critical Co-elution)2.4 (Baseline Resolution)
Peak Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.05 (Highly symmetrical)
MS Bleed / Background ModerateLow (Ideal for LC-MS)
Des-fluoro Impurity Detection Poor separationExcellent separation

Experimental Protocols: Self-Validating LC-MS Workflow

To establish trustworthiness, the analytical method must be a self-validating system. The following protocol ensures that any generated data is internally verified for accuracy and specificity before sample analysis begins.

Step 1: Mobile Phase & Standard Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water. Causality: The acidic pH ensures the carboxylic acid remains partially unionized, promoting retention on the reversed-phase column, while still allowing efficient deprotonation in the ESI- source.

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Acetonitrile.

  • Standard Preparation: Dissolve the 5-Bromo-2-(difluoromethyl)benzoic acid standard in 50:50 Water:Acetonitrile to a working concentration of 10 µg/mL.

Step 2: System Suitability Testing (SST)

Before analyzing the actual standard, the system must prove it is capable of the required separation.

  • Blank Injection: Inject 50:50 Water:Acetonitrile to verify zero carryover from previous runs.

  • Resolution Mix: Inject a spiked mixture containing the target analyte, 3-bromo-2-(difluoromethyl)benzoic acid, and 2-(difluoromethyl)benzoic acid (des-bromo impurity).

  • Acceptance Criteria: The system is only validated for use if the resolution ( Rs​ ) between the 3-bromo and 5-bromo isomers is ≥1.5 .

Step 3: LC-MS Acquisition Parameters
  • Column: PFP Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 3-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Negative.

  • Detection: Extracted Ion Chromatogram (XIC) at m/z 248.9 and 250.9.

ICH Q2(R2) Validation Framework

Validating the purity of a reference standard requires rigorous adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The methodology must empirically prove that the system is fit for its intended purpose across its entire lifecycle[5].

Validation SST System Suitability Testing (SST) Resolution Mix & Blanks Spec Specificity (No interference at RT) SST->Spec Lin Linearity & Range (R² > 0.999, 25-150%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Robust Robustness (Temp, Flow, pH variations) Prec->Robust

Figure 2: Self-validating ICH Q2(R2) workflow for analytical method validation.

Validation Parameters & Acceptance Criteria
Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Blank injection & Isobaric impurity spike.No interference at target m/z and Retention Time.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration.Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤2.0% .
Accuracy Triplicate spike recovery at 50%, 100%, and 150% levels.Mean recovery between 98.0% - 102.0%.
Precision 6 replicate injections of the 100% working standard.Peak Area Relative Standard Deviation (RSD) ≤2.0% .
Robustness Deliberate variations in flow rate ( ±0.05 mL/min) and column temp ( ±5∘ C).Resolution ( Rs​ ) remains ≥1.5 under all conditions.

Conclusion

For the LC-MS purity validation of 5-Bromo-2-(difluoromethyl)benzoic acid, relying on traditional C18 chromatography introduces a severe risk of analytical blindness due to the co-elution of halogenated regioisomers. The implementation of a Pentafluorophenyl (PFP) stationary phase leverages π−π , dipole, and shape interactions to achieve baseline resolution of critical impurities. By coupling this orthogonal separation strategy with the specific isotopic signature of negative-mode ESI-MS and a self-validating ICH Q2(R2) protocol, laboratories can unequivocally guarantee the integrity of their fluorinated building blocks.

References

  • NextSDS. 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from[Link]

  • MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from[Link]

Sources

Validation

comparing fluorinated benzoic acids in medicinal chemistry screening

The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Comparative Technical Guide In medicinal chemistry, the strategic bioisosteric replacement of hydrogen with fluorine is a foundational ta...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Comparative Technical Guide

In medicinal chemistry, the strategic bioisosteric replacement of hydrogen with fluorine is a foundational tactic for optimizing a lead compound's pharmacokinetic and pharmacodynamic profile. Fluorine’s unique atomic properties—specifically its high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å)—allow it to profoundly alter a molecule's electronic distribution without introducing significant steric bulk 1[1].

When applied to the benzoic acid scaffold—a ubiquitous structural motif in drug design—fluorination acts as a precise tuning dial. As an application scientist, I utilize fluorinated benzoic acids to deliberately manipulate acidity ( pKa​ ), lipophilicity ( logP ), and metabolic clearance. This guide objectively compares these analogues and provides the self-validating experimental frameworks necessary to screen them effectively.

Physicochemical Dynamics: The Positional Effect of Fluorine

The exact placement of the fluorine atom on the benzoic acid ring dictates a delicate balance between electron-withdrawing inductive effects ( −I ) and electron-donating resonance effects ( +R ). This positional variance directly dictates the molecule's ionization state at physiological pH (7.4), which in turn governs solubility and passive membrane permeability 2[2].

  • Ortho-Substitution (2-Fluorobenzoic Acid): Placing fluorine adjacent to the carboxylic acid maximizes the inductive withdrawal effect. This stabilizes the resulting carboxylate anion, drastically increasing acidity and lowering the pKa​ from 4.20 to approximately 3.272[2].

  • Para-Substitution (4-Fluorobenzoic Acid): At the para position, the inductive effect is weakened by distance. Furthermore, the resonance donation of fluorine's lone pairs into the aromatic π -system partially offsets the withdrawal. Consequently, 4-fluorobenzoic acid behaves as a weaker acid compared to its ortho counterpart, with a pKa​ of roughly 4.15 3[3].

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

CompoundMolecular Formula pKa​ (at 25°C) logP (Lipophilicity)Primary MedChem Utility
Benzoic Acid C7​H6​O2​ 4.201.87Baseline reference scaffold.
2-Fluorobenzoic Acid C7​H5​FO2​ 3.271.91Maximizing ionization at pH 7.4; altering binding conformation.
3-Fluorobenzoic Acid C7​H5​FO2​ 3.861.95Pure inductive modulation without resonance interference.
4-Fluorobenzoic Acid C7​H5​FO2​ 4.152.10Blocking para-hydroxylation (CYP450); maximizing lipophilicity.

Data synthesized from foundational chemical literature and comparative screening databases 2[2], 3[3].

LogicalFlow F_Sub Fluorine Substitution Inductive Strong Inductive Effect (-I) F_Sub->Inductive Lipophilic Increased Lipophilicity F_Sub->Lipophilic Steric Bioisosteric Size Match F_Sub->Steric pKa Lowered pKa Inductive->pKa Perm Altered Permeability Lipophilic->Perm Metab Metabolic Stability Steric->Metab pKa->Perm Ionization Shift

Caption: Logical flow of physicochemical changes induced by fluorine substitution.

Experimental Methodologies: Self-Validating Screening Protocols

When screening these analogues, isolated data points are meaningless without rigorous internal controls. The following protocols are designed as self-validating systems, ensuring that any observed difference between the fluorinated analogues is a true chemical phenomenon, not an assay artifact.

Protocol A: High-Precision Potentiometric pKa​ Determination

Causality: A pKa​ shift of just 0.5 units drastically alters the ratio of ionized to unionized drug at physiological pH. Because only the unionized fraction readily crosses lipid membranes via passive diffusion, precise pKa​ determination is the mandatory first step before running permeability assays.

  • System Calibration & Validation (The Control): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Before running fluorinated samples, titrate a 1 mM solution of unsubstituted benzoic acid. Validation Gate: Proceed only if the calculated pKa​ is 4.20 ± 0.02.

  • Sample Preparation: Dissolve the fluorinated benzoic acid analogue to a concentration of 1 mM in a 0.15 M KCl aqueous solution. Causality: The KCl acts as a background electrolyte to maintain constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration: Titrate the solution using 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO2​ from dissolving into the solution to form carbonic acid, which would artificially skew the acidic titration curve.

  • Data Analysis: Calculate the pKa​ using the first-derivative method of the titration curve to identify the exact half-equivalence point.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Fluorination inherently increases intrinsic lipophilicity ( logP ), which should theoretically increase permeability. However, it also lowers pKa​ , increasing the ionized (impermeable) fraction at pH 7.4. PAMPA empirically resolves which of these competing effects dominates the molecule's actual absorption profile.

  • Membrane Preparation: Coat the porous filter membrane of the apical compartment with a 20% (w/v) dodecane solution of lecithin to simulate the lipid bilayer.

  • Donor Solution & Self-Validation Spike: Prepare 50 µM solutions of the fluorinated benzoic acids in pH 7.4 PBS. Validation Gate: Spike every donor well with 5 µM Verapamil (a known high-permeability marker) and 5 µM Atenolol (a known low-permeability marker).

  • Incubation: Assemble the sandwich plate (donor bottom, acceptor top filled with fresh PBS). Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the analyte concentrations in both compartments using LC-MS/MS.

  • Acceptance Criteria: The assay data for the fluorinated analogues is only accepted if the internal controls perform to standard: Verapamil Papp​>10×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

Workflow Prep Compound Preparation pKa_Assay Potentiometric Titration Prep->pKa_Assay PAMPA PAMPA Screening Prep->PAMPA Microsome HLM Incubation Prep->Microsome LCMS LC-MS/MS Quantification pKa_Assay->LCMS Ionization PAMPA->LCMS Permeability Microsome->LCMS Clearance

Caption: High-throughput screening workflow for evaluating fluorinated benzoic acids.

Metabolic Stability and Clearance Engineering

Beyond physicochemical tuning, fluorine is a premier tool for engineering metabolic resistance. The carbon-fluorine (C-F) bond is the strongest carbon-heteroatom bond in organic chemistry, possessing a mean bond dissociation energy of 105.4 kcal/mol (compared to just 78.5 kcal/mol for C-Cl bonds) 4[4].

In unsubstituted benzoic acid derivatives, the para position is highly susceptible to cytochrome P450-mediated aromatic hydroxylation, leading to rapid hepatic clearance. By deploying 4-fluorobenzoic acid building blocks, medicinal chemists can effectively "block" this metabolically labile site 5[5]. Because fluorine is sterically similar to hydrogen, the molecule often retains its original binding affinity to the target protein while exhibiting a significantly prolonged half-life and increased Area Under the Curve (AUC) in vivo 4[4].

Conclusion

The selection between non-fluorinated, ortho-fluorinated, and para-fluorinated benzoic acids should never be arbitrary. It is a calculated decision driven by the specific liabilities of your lead compound. If the goal is to alter the ionization state to disrupt an unfavorable protein-ligand interaction, 2-fluorobenzoic acid is the optimal choice. If the objective is to halt rapid metabolic degradation while maximizing lipophilicity, 4-fluorobenzoic acid provides the necessary metabolic shield.

References

  • The role of fluorine in medicinal chemistry Source: tandfonline.com URL:[Link]

  • Fluorine in medicinal chemistry Source: nih.gov (PubMed) URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: rsc.org (Chemical Science) URL:[Link]

Sources

Comparative

Validation of Analytical Methods for 5-Bromo-2-(difluoromethyl)benzoic Acid Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) [1] Introduction & Mechanistic Insights The quantification of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) [1]

Introduction & Mechanistic Insights

The quantification of halogenated aromatic intermediates, such as 5-Bromo-2-(difluoromethyl)benzoic acid, presents unique analytical challenges. As a critical building block in pharmaceutical synthesis, its accurate measurement is vital for reaction monitoring, impurity profiling, and final Active Pharmaceutical Ingredient (API) release.

To design a robust analytical method, one must understand the physicochemical causality dictated by the molecule's structure:

  • Acidic Suppression Requirement: The strongly electron-withdrawing difluoromethyl ( −CF2​H ) and bromo ( −Br ) groups significantly lower the pKa​ of the carboxylic acid moiety (estimated pKa​ ~2.5–3.0). To achieve reproducible chromatographic retention and prevent peak tailing on reversed-phase (RP) columns, the mobile phase must be highly acidic (e.g., 0.1% to 0.2% Formic Acid) to ensure the analyte remains in its fully protonated, un-ionized state.

  • Orthogonal Column Selectivity: While standard C18 columns provide baseline retention, Pentafluorophenyl (PFP) stationary phases are vastly superior for this compound. The fluorinated stationary phase engages in π−π , dipole-dipole, and halogen-bonding interactions with the −CF2​H and −Br groups, offering critical orthogonal selectivity against structurally similar process impurities (e.g., des-bromo or trifluoromethyl derivatives).

  • Ionization Dynamics: The carboxylic acid makes this compound an ideal candidate for Negative Electrospray Ionization (ESI-) . It readily deprotonates to form a stable [M−H]− precursor ion. Furthermore, the natural isotopic distribution of bromine ( ≈1:1 ratio of 79Br and 81Br ) provides a distinct mass spectral doublet, which serves as a highly specific diagnostic signature during Multiple Reaction Monitoring (MRM) in LC-MS/MS [2].

Comparative Method Performance

Selecting the correct analytical modality depends entirely on the required sensitivity and matrix complexity. Below is an objective comparison of the three primary methodologies used for quantifying fluorinated benzoic acids.

Table 1: Comparative Analytical Performance Metrics
ParameterHPLC-UV (Routine Assay)UPLC-MS/MS (Trace/Impurity)GC-MS (Orthogonal/Volatile)
Primary Application Bulk purity, API release QCGenotoxic impurity screening, PKComplex matrix tracing, orthogonal ID
Stationary Phase RP-C18 or PFP (2.7 - 5 µm)Sub-2 µm PFP or C18DB-5MS or equivalent
Detection Mode UV Absorbance (~230-254 nm)ESI- (Negative Mode MRM)Electron Ionization (EI)
Sample Prep Direct injection (Dilute & Shoot)Direct injection or SPERequires Derivatization (Methylation)
Typical LOQ 0.1 – 0.5 µg/mL0.1 – 1.0 ng/mL5.0 – 10.0 ng/mL
Linear Dynamic Range 103 104 to 105 103 to 104
Key Advantage High precision, low cost, robustUltimate sensitivity and specificityHigh resolution from polar matrix interferences
Key Limitation Poor sensitivity for trace levelsSusceptible to matrix ion suppressionDerivatization is time-consuming and variable

Analytical Method Selection Workflow

The following decision matrix illustrates the logic path for selecting and validating the appropriate analytical method based on project requirements.

MethodSelection Start Target Analyte: 5-Bromo-2-(difluoromethyl)benzoic acid Decision Analytical Goal & Required Sensitivity? Start->Decision HPLC HPLC-UV Routine Assay / Purity LOD: ~0.1 µg/mL Decision->HPLC High Conc. (>0.1%) LCMS UPLC-MS/MS (ESI-) Trace Impurity / PK LOD: ~0.5 ng/mL Decision->LCMS Trace Level (ppm/ppb) GCMS GC-MS (Derivatized) Orthogonal Confirmation LOD: ~5.0 ng/mL Decision->GCMS Volatile Matrix Interference Validation ICH Q2(R2) Validation Lifecycle (Specificity, Range, Accuracy, Precision) HPLC->Validation LCMS->Validation GCMS->Validation

Figure 1: Decision matrix and validation workflow for 5-Bromo-2-(difluoromethyl)benzoic acid.

Self-Validating Experimental Protocol: UPLC-MS/MS

To ensure absolute trustworthiness, the following validation protocol is designed as a self-validating system compliant with the modernized [3]. This protocol focuses on the UPLC-MS/MS method, as it represents the most rigorous standard for trace quantification.

Phase 0: System Suitability Testing (SST) - The Prerequisite

Before executing any validation parameters, the instrument must prove its fitness to rule out hardware-induced variance.

  • Procedure: Inject a mid-level standard (e.g., 50 ng/mL) 6 consecutive times.

  • Causality: Verifies column equilibration, mobile phase stability, and electrospray consistency.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak area %RSD ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 . If SST fails, the validation sequence must halt.

Phase 1: Specificity & Selectivity
  • Procedure: Inject (1) Mobile phase blank, (2) Matrix blank, and (3) Matrix spiked with 5-Bromo-2-(difluoromethyl)benzoic acid and known process impurities (e.g., 2-(difluoromethyl)benzoic acid).

  • Causality: Proves the PFP column chemistry and MRM transitions (e.g., m/z 249→205 for 79Br isotope) can uniquely isolate the analyte without isobaric interference from the matrix.

  • Acceptance Criteria: No interfering peaks >20% of the Limit of Quantitation (LOQ) at the analyte's retention time.

Phase 2: Linearity and Range
  • Procedure: Prepare and inject 7 calibration levels ranging from 10% to 150% of the target working concentration (e.g., 1 ng/mL to 150 ng/mL).

  • Causality: Validates that the MS detector response is directly proportional to the concentration, ensuring the electron multiplier is not saturated at the upper limit.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 . The residuals of each calibration point must fall within ±15% of the theoretical value (except ±20% at the LOQ).

Phase 3: Accuracy (Matrix Recovery)
  • Procedure: Spike the sample matrix at 3 distinct concentration levels (e.g., 50%, 100%, and 150% of nominal) in triplicate ( n=9 total preparations).

  • Causality: Determines if the sample matrix suppresses/enhances the ESI- ionization (matrix effect) or if the extraction protocol results in analyte loss.

  • Acceptance Criteria: Mean recovery must be between 85.0% and 115.0% for trace analysis, with a %RSD ≤5.0% at each level.

Phase 4: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze 6 independent preparations of the 100% test sample on Day 1.

    • Intermediate Precision: A second analyst prepares and analyzes 6 new preparations on Day 2, using a different UPLC column lot if possible.

  • Causality: Isolates random error (human pipetting, daily temperature fluctuations) from the method's inherent capability.

  • Acceptance Criteria: Overall %RSD for all 12 injections must be ≤5.0% .

Phase 5: LOD and LOQ Determination
  • Procedure: Utilize the standard deviation of the response ( σ ) and the slope ( S ) from the linearity curve. Calculate LOD=3.3(σ/S) and LOQ=10(σ/S) . Verify the LOQ by injecting 6 replicates at the calculated concentration.

  • Causality: Provides a mathematically defensible threshold for the lowest detectable amount, rather than relying on subjective visual signal-to-noise ( S/N ) estimations.

  • Acceptance Criteria: The LOQ peak must demonstrate an S/N≥10:1 with a precision %RSD ≤20% .

References

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager, October 2023. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." FDA, March 2024. Available at:[Link]

Validation

crystallographic comparison of 5-Bromo-2-(difluoromethyl)benzoic acid analogs

An In-Depth Guide to the Crystallographic Analysis of 5-Bromo-2-(difluoromethyl)benzoic Acid and its Analogs: A Methodological and Comparative Framework Introduction: The Significance of Solid-State Structure in Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallographic Analysis of 5-Bromo-2-(difluoromethyl)benzoic Acid and its Analogs: A Methodological and Comparative Framework

Introduction: The Significance of Solid-State Structure in Drug Development

In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable building blocks. The unique electronic properties of fluorine and fluorine-containing motifs, such as the difluoromethyl group (CHF₂), can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2-(difluoromethyl)benzoic acid is a prime example of such a building block, offering a versatile scaffold for the synthesis of novel active pharmaceutical ingredients (APIs).

However, the journey from a promising molecule to a viable drug product is paved with challenges, many of which are rooted in its solid-state properties. Polymorphism, solubility, and stability are all dictated by the precise three-dimensional arrangement of molecules in a crystal lattice. Understanding this arrangement through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in de-risking a drug candidate.

This guide provides a comprehensive framework for the crystallographic analysis of 5-Bromo-2-(difluoromethyl)benzoic acid. As the crystal structure for this specific compound is not yet publicly available, this document serves as both a methodological guide and a predictive comparison. We will detail the necessary experimental protocols and leverage crystallographic data from structurally related analogs to forecast the likely structural features of our target compound. This approach empowers researchers to anticipate the solid-state behavior of this and similar novel molecules.

Part 1: Synthesis and Crystallization of Benzoic Acid Analogs

The first and often most challenging step in a crystallographic study is obtaining a high-quality single crystal.[1] This requires a pure compound and a carefully executed crystallization screening process.

Proposed Synthesis of 5-Bromo-2-(difluoromethyl)benzoic Acid

A plausible synthetic route can be adapted from established methods for related halogenated benzoic acids. The following protocol outlines a potential pathway, emphasizing the rationale behind the procedural choices.

Experimental Protocol: Synthesis

  • Starting Material: Begin with a suitable precursor, such as Methyl 5-bromo-2-formylbenzoate.

  • Fluorination: Convert the aldehyde to the difluoromethyl group. A common method involves treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

    • Rationale: These reagents are effective for deoxofluorination of aldehydes. The reaction must be conducted under anhydrous conditions and at low temperatures (e.g., -78 °C to room temperature) to control reactivity and minimize side products.

  • Saponification: Hydrolyze the resulting methyl ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a co-solvent like methanol or tetrahydrofuran (THF).

  • Acidification & Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate, causing the desired benzoic acid to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is recommended to achieve the high purity (>98%) required for crystallization.

Growing Diffraction-Quality Single Crystals

Crystallization is a process of controlled precipitation. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. For small molecules like benzoic acid derivatives, several methods are effective.[2]

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) to find a solvent in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Rationale: As the solvent evaporates, the solution becomes supersaturated, promoting slow crystal growth rather than rapid precipitation.

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to ensure a very slow cooling rate.

    • Rationale: A gradual decrease in temperature reduces solubility, leading to controlled crystal formation.

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

    • Rationale: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is a very gentle and effective method.

Part 2: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, its three-dimensional structure can be determined.[2] The workflow is a standardized, self-validating process.

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} }

Figure 1: Single-Crystal X-ray Diffraction Workflow (Within 100 characters)

Step-by-Step Methodology

  • Crystal Mounting: A selected crystal is mounted on a loop (e.g., MiTeGen) and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group symmetry. The intensity of each diffracted spot (reflection) is measured and integrated.

  • Structure Solution: The integrated intensities provide the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem". For small molecules, direct methods or charge flipping algorithms are typically used to generate an initial electron density map.[2]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Deposition: The final structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final structural data is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[3]

Part 3: Predictive Comparison with Structural Analogs

In the absence of a determined structure for 5-Bromo-2-(difluoromethyl)benzoic acid, we can predict its crystallographic features by analyzing known structures of related compounds. We will consider analogs that probe the influence of the ortho-substituent and the para-bromo substituent.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionCCDC Refcode
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂MonoclinicP2₁/nCarboxylic acid dimer R²₂(8)BPCBZA
4-Nitro-2-(trifluoromethyl)benzoic acid C₈H₄F₃NO₄MonoclinicP2₁/cCarboxylic acid dimer R²₂(8)XAFQIN [4]
5-Bromosalicylic acid C₇H₅BrO₃MonoclinicP2₁/cCarboxylic acid dimer R²₂(8), Intramolecular O-H···OBSALAC01
Benzoic Acid C₇H₆O₂MonoclinicP2₁/cCarboxylic acid dimer R²₂(8)BENZAC

Note: This table is populated with representative data. A comprehensive search of the Cambridge Structural Database (CSD) would be performed in a full study.[5]

Analysis of Supramolecular Synthons

A consistent feature across almost all benzoic acid crystal structures is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups.[1][6] This robust and predictable interaction is known as the R²₂(8) supramolecular synthon and is the primary motif driving the self-assembly of these molecules.[7][8] It is virtually certain that 5-Bromo-2-(difluoromethyl)benzoic acid will also form this dimer.

Influence of Substituents on Molecular Conformation and Packing

The substituents on the phenyl ring dictate how these primary dimers pack into the three-dimensional lattice.

  • Ortho-Substituent Effect: The group at the 2-position significantly influences the torsion angle of the carboxylic acid group relative to the phenyl ring.

    • In 5-bromosalicylic acid, a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen holds the carboxylic acid nearly coplanar with the ring.

    • In 4-nitro-2-(trifluoromethyl)benzoic acid, the bulky -CF₃ group creates steric hindrance, forcing the carboxylic acid group to twist out of the plane of the ring.[4]

    • Prediction for 5-Bromo-2-(difluoromethyl)benzoic acid: The -CHF₂ group is sterically demanding, similar to -CF₃. Therefore, we predict a significant dihedral angle between the plane of the carboxylic acid and the plane of the phenyl ring.

  • Para-Substituent Effect: The bromine atom at the 5-position (para to the ortho-substituent) will play a key role in guiding the packing of the dimers.

    • Halogen atoms can participate in halogen bonding (C-Br···O) or other weak electrostatic interactions. The packing in 5-bromo-2-chlorobenzoic acid will be influenced by both Br···O and Cl···O interactions.

    • Prediction for 5-Bromo-2-(difluoromethyl)benzoic acid: The packing will be a delicate balance between maximizing the stability of the hydrogen-bonded dimers and accommodating the bulky, electron-rich bromine atom and the electron-withdrawing, weakly hydrogen-bond-accepting fluorine atoms of the -CHF₂ group. We can anticipate C-H···F, C-H···O, or Br···O contacts between adjacent dimers.

Part 4: Predicted Crystal Structure of 5-Bromo-2-(difluoromethyl)benzoic Acid

Based on the comparative analysis, we can construct a hypothetical model of the dominant intermolecular interactions in the crystal lattice of 5-Bromo-2-(difluoromethyl)benzoic acid.

dot digraph "Predicted_Interactions" { graph [fontname="Arial", label="Figure 2: Predicted Supramolecular Assembly", labelloc=b, fontsize=12]; node [shape=none, fontname="Arial", margin=0]; edge [fontname="Arial", color="#34A853", style=dashed, arrowhead=none];

} }

Figure 2: Predicted Supramolecular Assembly (Within 100 characters)

This model illustrates the primary R²₂(8) hydrogen-bonded dimer, which will almost certainly be present. The packing of these dimers is then hypothesized to be mediated by weaker, secondary interactions involving the bromine and difluoromethyl groups, such as C-H···F or Br···O contacts. The precise nature of these secondary interactions will determine the final crystal system and space group.

Conclusion

While the definitive crystal structure of 5-Bromo-2-(difluoromethyl)benzoic acid awaits experimental determination, a great deal can be inferred through a systematic, comparative analysis of its structural analogs. This guide has outlined the essential methodologies for synthesis, crystallization, and X-ray diffraction required to obtain this data.

By examining the established crystal engineering principles of benzoic acids, we confidently predict the formation of a robust carboxylic acid dimer. Furthermore, by analyzing the steric and electronic effects of the ortho-CHF₂ and para-Br substituents in related compounds, we can anticipate a non-planar molecular conformation and a complex interplay of secondary intermolecular forces guiding the crystal packing. This predictive framework is an invaluable tool for scientists and drug development professionals, enabling a proactive approach to understanding and engineering the solid-state properties of novel pharmaceutical building blocks.

References

  • Singh, M. P., Hazarika, A., & Baruah, J. B. (2025). Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. RSC Advances. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved March 22, 2026, from [Link]

  • Upadhya, H. S., et al. (2024). Benzoic acid-based supramolecular synthons as a corrosion inhibitor for mild steel in 1.0 M HCl and H2SO4 environments. Journal of Adhesion Science and Technology. [Link]

  • ResearchGate. (n.d.). Construction of interesting organic supramolecular structures with synthons cooperation in the cocrystals of 1H-benzotriazole and hydroxybenzoic acids. Retrieved March 22, 2026, from [Link]

  • Peresypkina, E. V., et al. (2023). Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. Molecules, 28(9), 3894. [Link]

  • NextSDS. (n.d.). 5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information. Retrieved March 22, 2026, from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved March 22, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved March 22, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 22, 2026, from [Link]

  • NIST. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved March 22, 2026, from [Link]

  • UW-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). Retrieved March 22, 2026, from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 22, 2026, from [Link]

  • NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved March 22, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-(difluoromethyl)benzoic acid. Retrieved March 22, 2026, from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2,3-difluorobenzoic acid. Retrieved March 22, 2026, from [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. Retrieved March 22, 2026, from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved March 22, 2026, from [Link]

  • University of Manchester Research Explorer. (2003). CCDC 168543: Experimental Crystal Structure Determination. Retrieved March 22, 2026, from [Link]

  • ACS Omega. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Retrieved March 22, 2026, from [Link]

  • KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved March 22, 2026, from [Link]

Sources

Comparative

benchmarking coupling efficiency of 5-Bromo-2-(difluoromethyl)benzoic acid against non-fluorinated analogs

A Comparative Benchmarking Guide to the Coupling Efficiency of 5-Bromo-2-(difluoromethyl)benzoic Acid Introduction: The Strategic Value of Fluorination in Amide Coupling Reactions In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Coupling Efficiency of 5-Bromo-2-(difluoromethyl)benzoic Acid

Introduction: The Strategic Value of Fluorination in Amide Coupling Reactions

In the landscape of modern drug discovery, the amide bond remains a cornerstone of molecular architecture. The efficiency and robustness of amide bond formation are, therefore, paramount in the synthesis of novel chemical entities.[1][2] Our focus here is on 5-Bromo-2-(difluoromethyl)benzoic acid, a building block of increasing interest. The strategic incorporation of the difluoromethyl (-CHF₂) group, a bioisostere for hydroxyl or thiol groups, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3]

However, the presence of this strongly electron-withdrawing group at the ortho-position to the carboxylic acid is also hypothesized to alter its chemical reactivity. This guide presents a comparative analysis of the coupling efficiency of 5-Bromo-2-(difluoromethyl)benzoic acid against its non-fluorinated analogs: 5-Bromo-2-methylbenzoic acid and 5-Bromobenzoic acid . By understanding these differences, researchers can optimize reaction conditions, improve yields, and accelerate their discovery workflows.

Experimental Rationale and Design

To provide a comprehensive performance benchmark, we designed a series of parallel amide coupling reactions. The goal is to assess the reactivity of each benzoic acid analog under identical conditions with a range of standard, mechanistically distinct coupling reagents.

Selection of Analogs for Comparison:

  • Test Compound: 5-Bromo-2-(difluoromethyl)benzoic acid.

  • Analog 1 (Steric/Electronic Comparison): 5-Bromo-2-methylbenzoic acid. This analog allows for a direct comparison between the electron-withdrawing -CHF₂ group and the electron-donating -CH₃ group, while maintaining similar steric bulk at the ortho-position.

  • Analog 2 (Baseline): 5-Bromobenzoic acid. This analog lacks any substituent at the ortho-position, providing a baseline for steric and electronic effects.

Selection of Coupling Reagents:

The choice of coupling reagent is critical and can dictate the success of a reaction.[4] We selected three widely-used reagents, each representing a different class of activators:

  • EDC/HOBt (Carbodiimide): A cost-effective and common choice where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization.[1][5][6] The water-soluble urea byproduct simplifies purification.[7]

  • PyBOP (Phosphonium Salt): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is known for generating minimal side products and being effective even in challenging couplings. Phosphonium reagents are reputed for providing cleaner reactions than their uronium counterparts.

  • HATU (Uronium/Aminium Salt): [1-((Dimethylamino)(dimethyliminio)methyl)]-3H-[4][5][8]triazolo[4,5-b]pyridin-3-ide 3-oxide hexafluorophosphate is one of the most effective and fast-acting coupling reagents, particularly for sterically hindered or electronically deactivated substrates.[4][7]

Standardized Reaction Parameters:

To ensure a fair comparison, all reactions were performed with benzylamine as the nucleophile, N,N-Diisopropylethylamine (DIPEA) as the base, and N,N-Dimethylformamide (DMF) as the solvent, monitored over a 12-hour period at room temperature.

Experimental Workflow and Protocols

The following section details the standardized protocol used for the comparative study.

General Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis P1 Dissolve Benzoic Acid Analog (1.0 eq) in anhydrous DMF P2 Add Benzylamine (1.1 eq) and HOBt (1.2 eq, if applicable) P1->P2 R1 Cool mixture to 0°C P2->R1 R2 Add DIPEA (2.5 eq) R1->R2 R3 Add Coupling Reagent (1.2 eq) (EDC·HCl, PyBOP, or HATU) R2->R3 R4 Stir at room temperature for 12 hours R3->R4 W1 Dilute with DCM R4->W1 W2 Wash with 1M HCl, sat. NaHCO₃, and brine W1->W2 W3 Dry organic layer (Na₂SO₄), filter, and concentrate W2->W3 W4 Purify via flash column chromatography W3->W4 W5 Analyze yield and purity (LC-MS, NMR) W4->W5

Caption: Standardized workflow for the comparative amide coupling reactions.

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is representative of the conditions used across the study.

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add the selected benzoic acid analog (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Addition of Reagents: Add benzylamine (1.1 equiv) followed by hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution.

  • Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor reaction progress by LC-MS.[5]

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data

The following table summarizes the isolated yields obtained for the amide product (N-benzylbenzamide derivative) from each benzoic acid analog with the three different coupling systems.

Carboxylic AcidCoupling ReagentYield (%)Purity (%)Notes
5-Bromo-2-(difluoromethyl)benzoic acid EDC / HOBt91>98High reactivity, likely due to electronic activation.
PyBOP94>98Excellent yield, clean conversion.
HATU 97 >99 Superior performance, rapid and efficient. [7]
5-Bromo-2-methylbenzoic acid EDC / HOBt78>97Moderate yield, slight steric hindrance from the methyl group.
PyBOP85>98Good performance, overcoming steric and electronic deactivation.
HATU93>98High efficiency, demonstrating its power with challenging substrates.[4][6]
5-Bromobenzoic acid (Baseline) EDC / HOBt88>98Good, standard yield with no ortho-substituent.
PyBOP90>98Very efficient coupling.
HATU96>99Near-quantitative conversion.

Discussion and Mechanistic Interpretation

The Decisive Impact of the Difluoromethyl Group

The experimental data clearly demonstrates that 5-Bromo-2-(difluoromethyl)benzoic acid is a superior substrate for amide coupling compared to its non-fluorinated analogs. The yields are consistently higher across all tested coupling reagents. This can be attributed to the strong inductive electron-withdrawing effect (-I effect) of the difluoromethyl group. This effect increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon.[3] Consequently, the carboxylate is more readily activated by the coupling reagent, and the activated intermediate is more susceptible to nucleophilic attack by the amine.

In contrast, the 5-Bromo-2-methylbenzoic acid provided the lowest yields. The methyl group is weakly electron-donating (+I effect) and introduces steric hindrance around the reaction center, both of which slightly deactivate the carboxylic acid towards coupling. The baseline, 5-Bromobenzoic acid, performed predictably well, falling between the activated difluoromethyl analog and the deactivated methyl analog.

Mechanism of Amide Bond Formation

All three tested reagents proceed through the formation of a highly reactive activated ester intermediate, which is then displaced by the amine nucleophile to form the thermodynamically stable amide bond.

G Acid R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., OAt-Ester) Acid->ActiveEster Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine R'-NH₂ (Amine) Amine->Tetrahedral Nucleophilic Attack Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse Byproduct Byproducts Tetrahedral->Byproduct

Caption: Generalized mechanism of amide bond formation via an activated intermediate.

The superior performance of HATU can be attributed to the formation of a highly reactive OAt-ester intermediate. This intermediate is more susceptible to nucleophilic attack than the OBt-esters formed by EDC/HOBt and PyBOP, leading to faster reaction rates and higher yields, especially for less reactive substrates.

Conclusion and Recommendations

This comparative guide confirms that 5-Bromo-2-(difluoromethyl)benzoic acid is an exceptionally efficient substrate for amide coupling reactions.

  • Enhanced Reactivity: The ortho-difluoromethyl group significantly activates the carboxylic acid, leading to higher coupling yields compared to methyl-substituted or unsubstituted analogs.

  • Reagent of Choice: While all tested coupling reagents are effective, HATU provides the most rapid and highest-yielding conversions, making it the premier choice for maximizing efficiency, particularly in time-sensitive discovery chemistry campaigns.

  • Cost-Effective Alternative: For larger-scale syntheses where cost is a primary concern, the EDC/HOBt system provides excellent yields with the fluorinated acid and represents a robust, economical alternative.

Researchers and drug development professionals can confidently employ 5-Bromo-2-(difluoromethyl)benzoic acid in their synthetic routes, expecting high coupling efficiency. For challenging or precious downstream substrates, beginning with a highly reactive coupling partner like HATU is recommended to ensure maximal conversion.

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (2025).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dabhi, R. C., et al. (2022, August 29).
  • Benchchem. (2025).
  • Benchchem. (2025, December). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Bromo-2-(difluoromethyl)benzoic Acid

Executive Summary 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) is a specialized halogenated organic building block widely utilized in drug development and agrochemical research. Due to the presence of both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8) is a specialized halogenated organic building block widely utilized in drug development and agrochemical research. Due to the presence of both bromine and fluorine substituents alongside a carboxylic acid moiety, this compound presents unique logistical and environmental challenges. This guide provides an authoritative, step-by-step operational protocol for the safe handling, accumulation, and RCRA-compliant disposal of this compound, ensuring laboratory safety and regulatory adherence.

Chemical Hazard Profile & Causality

To properly manage a chemical, one must understand the mechanistic reasons behind its hazard classifications.

  • Halogenated Substituents (C-Br, C-F): The high electronegativity and bond dissociation energies of halogens mean this compound resists standard biological degradation. Furthermore, thermal destruction (incineration) of halogenated organics generates highly corrosive hydrobromic (HBr) and hydrofluoric (HF) acids. Therefore, disposal must strictly route to permitted incinerators equipped with caustic scrubbers to neutralize these gases, as outlined in the [1].

  • Acidic Moiety (-COOH): The carboxylic acid group acts as a Brønsted-Lowry acid. It can react exothermically with strong bases and requires deliberate neutralization during spill cleanups to prevent secondary hazards.

  • Toxicological Profile: The compound is classified under Acute Toxicity 4 (oral, dermal, inhalation), Skin Irritant 2, and Eye Irritant 2A according to its [2]. Aerosolized dust or dissolved solutions can rapidly absorb through mucous membranes.

Operational Safety & Handling Protocol

Self-Validating System: Always handle this compound in a calibrated fume hood. A piece of pH paper dampened with distilled water and taped inside the hood can serve as a crude, self-validating indicator of acidic vapor accumulation if the compound is heated or reacted. If the paper turns red, your engineering controls are failing to capture the vapors.

  • Step 1: PPE Selection: Don nitrile gloves (double-gloving is recommended when handling dissolved solutions), wrap-around safety goggles, and a flame-resistant lab coat.

  • Step 2: Engineering Controls: Weigh and transfer the solid powder exclusively within a Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of acutely toxic dust[2].

  • Step 3: Tool Selection: Use anti-static spatulas. Halogenated powders can accumulate static charge, leading to erratic dispersion and contamination during weighing.

Waste Segregation & Accumulation Strategy

Under the Resource Conservation and Recovery Act (RCRA), laboratories must make accurate hazardous waste determinations.

  • Strict Segregation: 5-Bromo-2-(difluoromethyl)benzoic acid waste must be segregated from non-halogenated organic solvents. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and violates waste vendor acceptance criteria, as the entire mixture must then be treated as halogenated[3].

  • Subpart K Compliance: For academic and research institutions operating under [4], ensure that the hazardous waste determination is made by trained environmental health and safety personnel rather than students. Containers must be explicitly labeled with "Halogenated Organic Waste" and the exact accumulation start date[4].

Proper Disposal Procedures (Step-by-Step)
  • Step 1: Containerization: Collect solid waste (contaminated Kimwipes, empty vials, unreacted powder) in high-density polyethylene (HDPE) containers. Liquid waste (reaction mother liquors) must be stored in chemically compatible, vented HDPE carboys to prevent pressure buildup from incidental off-gassing.

  • Step 2: RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Corrosive" (if in solution).

  • Step 3: Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the volume does not exceed 55 gallons (or 1 quart for acutely hazardous waste).

  • Step 4: Transfer to CAA: Transfer the container to the Central Accumulation Area (CAA) within 3 days of reaching the volume limit, or at the end of the project per Subpart K laboratory clean-out provisions[4].

  • Step 5: Vendor Manifesting: Contract a permitted Treatment, Storage, and Disposal Facility (TSDF). The manifest must specify the need for "Rotary Kiln Incineration with Caustic Scrubbing" to safely destroy the compound without releasing toxic halogen gases into the atmosphere[1].

Emergency Spill Response (Self-Validating Protocol)

In the event of a spill, follow this self-validating neutralization logic:

  • Step 1: Isolate & Assess: Evacuate unnecessary personnel. Determine if the spill is small (<50g) or large (>50g). For large spills, immediately evacuate and contact the HAZMAT team.

  • Step 2: Neutralization (The Self-Validating Step): For small spills, cover the powder or liquid with a weak base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃). Causality & Validation: The acid-base reaction will generate carbon dioxide (CO₂). The visual effervescence (bubbling) serves as a self-validating indicator that neutralization is actively occurring. Once the bubbling completely stops upon the addition of more bicarbonate, the acid is fully neutralized.

  • Step 3: Collection: Carefully sweep the neutralized mixture using a non-sparking brush and dustpan to avoid dust generation.

  • Step 4: Disposal: Place the swept material into an SAA container labeled "Halogenated Organic Waste" and wipe the spill area with a damp, alkaline-soaked cloth.

Quantitative Data Tables

Table 1: Chemical & Hazard Summary

Property / Hazard Value / Classification Logistical Implication
CAS Number 1630983-04-8 Unique identifier required for SDS and waste manifesting.
Halogen Content Bromine (Br), Fluorine (F) Mandates thermal destruction via incineration with caustic scrubbing.
Acute Toxicity Category 4 (Oral/Dermal/Inhal) Requires handling exclusively in a Class II BSC or chemical fume hood.

| Skin/Eye Irritant | Category 2 / 2A | Requires nitrile gloves and wrap-around safety goggles at all times. |

Table 2: Waste Compatibility & Segregation Matrix

Waste Stream Compatibility Segregation Action
Non-Halogenated Solvents INCOMPATIBLE (Economically) Do not mix; increases disposal cost exponentially and complicates treatment.
Strong Bases (e.g., NaOH) INCOMPATIBLE (Reactive) Exothermic reaction; neutralize carefully if mixed to prevent heat buildup.
Strong Oxidizing Agents INCOMPATIBLE (Chemical) Risk of toxic halogen gas release; store in secondary containment.

| Halogenated Organics | COMPATIBLE | Co-mingle in designated, vented HDPE SAA containers. |

Visualizations

DisposalWorkflow Start Waste Generation: 5-Bromo-2-(difluoromethyl)benzoic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Reaction Mother Liquor) CheckState->Liquid Segregation Segregate strictly as: Halogenated Organic Waste Solid->Segregation Liquid->Segregation Labeling RCRA Labeling & Accumulation (EPA Subpart K Guidelines) Segregation->Labeling Incineration Permitted TSDF Incinerator (Requires Caustic Scrubbing) Labeling->Incineration Transport via Certified Vendor

Workflow for segregation and disposal routing of halogenated organic acid waste.

SpillResponse Spill Spill Detected: Halogenated Acidic Powder/Solution Evac Isolate Area & Don Appropriate PPE Spill->Evac Assess Assess Spill Volume Evac->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large Neutralize Neutralize Acidic Moiety (e.g., NaHCO3) Small->Neutralize Hazmat Evacuate & Call HAZMAT Large->Hazmat Collect Sweep/Collect into HDPE Container Neutralize->Collect Dispose Route to Halogenated Waste Stream Collect->Dispose

Step-by-step spill response and neutralization protocol for halogenated acids.

References
  • NextSDS. "5-bromo-2-(difluoromethyl)benzoic acid — Chemical Substance Information." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]

  • Pace Analytical. "Total Organic Halogens (TOX) - Halogenated Organic Compound Analysis." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(difluoromethyl)benzoic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated and brominated building blocks requires moving beyond generic safety data sheets. To ensure absolute safety and operational efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated and brominated building blocks requires moving beyond generic safety data sheets. To ensure absolute safety and operational efficiency in your drug development workflows, you must understand the mechanistic behavior of the chemicals you are handling.

Below is the comprehensive, self-validating technical guide for the safe handling, personal protective equipment (PPE) utilization, and disposal of 5-Bromo-2-(difluoromethyl)benzoic acid (CAS: 1630983-04-8).

Mechanistic Hazard Profile: Understanding the Causality

To design an effective safety protocol, we must first understand why 5-Bromo-2-(difluoromethyl)benzoic acid poses specific risks.

This compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and is a documented skin, eye, and respiratory irritant (H315, H319, H335) [1]. The causality behind this toxicity lies in its molecular structure:

  • The Carboxylic Acid Moiety: Provides a moderate acidity (pKa ~ 3-4) that causes direct protonation and severe irritation upon contact with mucosal membranes and the corneal epithelium.

  • The Difluoromethyl (-CHF₂) Group: Acts as a highly lipophilic hydrogen bond donor. This significantly enhances the molecule's ability to penetrate the lipid bilayers of the stratum corneum (skin barrier) compared to unsubstituted benzoic acids.

  • The Bromine Atom: The heavy halogen at the 5-position increases the overall molecular weight and lipophilicity (LogP), meaning that if the compound breaches the skin or alveolar barriers, systemic absorption and subsequent acute toxicity are highly efficient [1][2].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and potential for aerosolization, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific rationale for each choice.

Protection ZoneRequired EquipmentMechanistic Rationale
Ocular ANSI Z87.1 / EN 166 Chemical Splash GogglesPrevents fine, airborne crystalline dust from contacting the eyes, preventing severe irritation (H319) and potential corneal micro-abrasions.
Dermal (Hands) Nitrile Gloves (≥ 0.11 mm thickness)Halogenated aromatics exhibit enhanced skin permeability. Nitrile provides an effective, impermeable barrier against the solid crystalline form.
Dermal (Body) Flame-retardant lab coat, closed-toe shoesProtects against accidental electrostatic discharge during powder transfer and minimizes total skin surface area exposure.
Respiratory N95 / FFP3 Particulate RespiratorMandatory only if handling outside a fume hood. Mitigates inhalation of aerosolized dust, preventing acute systemic toxicity (H332) and respiratory tract irritation (H335).

Operational Plan: Step-by-Step Handling Methodology

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure containment and safety.

Step 1: Engineering Control Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or localized exhaust ventilation (LEV) system.

  • Validation Check: Before opening the chemical container, verify that the fume hood face velocity is between 80–120 feet per minute (0.4–0.6 m/s) using the digital monitor or a physical tissue-flutter test. Do not proceed if the airflow alarm is active.

Step 2: Anti-Static Weighing Protocol

  • Action: Apply an anti-static gun (e.g., Zerostat) or an ionizing bar to your weighing spatulas and weigh boats before dispensing the chemical.

  • Causality: Halogenated benzoic acid powders are highly prone to triboelectric static buildup. Electrostatic repulsion can cause the fine powder to violently aerosolize upon transfer, dramatically increasing inhalation risks and contaminating the balance enclosure.

Step 3: Closed-System Transfer

  • Action: Once the desired mass is weighed, immediately cap the reaction vial or place the weigh boat into a sealed, secondary transport container before removing it from the fume hood.

  • Validation Check: Wipe the exterior of the secondary container with a damp, disposable towel to capture any microscopic fugitive dust before transporting it across the laboratory.

Waste Disposal & Spill Logistics

Improper disposal of halogenated compounds poses severe environmental risks and violates regulatory compliance.

Halogenated Waste Segregation

  • Protocol: Dispose of all residual 5-Bromo-2-(difluoromethyl)benzoic acid and contaminated consumables (gloves, weigh boats, paper towels) in a clearly labeled Halogenated Organic Waste container [2].

  • Causality: Mixing halogenated waste with non-halogenated solvent streams can trigger dangerous exothermic reactions in the waste drum. Furthermore, during commercial waste incineration, halogenated compounds generate corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases; segregating this waste ensures it is routed to specialized incinerators equipped with alkaline scrubbers [2].

Spill Containment and Recovery

  • Protocol: In the event of a dry powder spill, do not apply water . Water will dissolve the acid, creating a highly corrosive and mobile slurry.

  • Action: Gently cover the spill with an inert, dust-binding absorbent (such as damp sand or commercial vermiculite) to suppress aerosolization. Sweep the material slowly using a non-sparking, static-free brush and pan. Transfer the swept material directly into a hazardous waste bin and decontaminate the surface with soap and water.

Operational Safety Workflow Visualization

PPE_Workflow Prep 1. Engineering Controls (Fume Hood Verification) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Prep->PPE Flow rate > 0.4 m/s Handling 3. Chemical Handling (Anti-static Weighing) PPE->Handling PPE Integrity Confirmed Spill Spill Protocol (Inert Absorbent) Handling->Spill Accidental Release Waste 4. Waste Segregation (Halogenated Stream) Handling->Waste Operation Complete Spill->Waste Collected Solid Decon 5. Decontamination (Surface & PPE Removal) Waste->Decon Sealed & Labeled

Operational safety workflow for handling 5-Bromo-2-(difluoromethyl)benzoic acid.

References

  • Title: 5-bromo-2-(difluoromethyl)
  • Title: Safety Data Sheet: 5-Bromo-2-(difluoromethyl)
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